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  • Product: N-(2-Hydroxyethyl)-1,3-pentanediamine
  • CAS: 23545-30-4

Core Science & Biosynthesis

Foundational

N-(2-Hydroxyethyl)-1,3-pentanediamine chemical properties

[1] Executive Summary N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS: 23545-30-4) is a specialized asymmetric amino-alcohol derived from the ethoxylation of 1,3-pentanediamine.[1] Commercially recognized as a derivative of t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS: 23545-30-4) is a specialized asymmetric amino-alcohol derived from the ethoxylation of 1,3-pentanediamine.[1] Commercially recognized as a derivative of the "Dytek® EP" diamine series, this molecule is valued in polymer chemistry for its unique differential reactivity. Unlike symmetric diamines, it possesses three distinct functional groups: a sterically unhindered secondary amine, a sterically hindered primary amine, and a primary hydroxyl group.[1] This structural asymmetry allows for precise control in crosslinking reactions, making it a critical intermediate in the synthesis of latent epoxy curing agents, polyurethanes, and pharmaceutical precursors.[1]

Chemical Identity & Structural Analysis[2]

Nomenclature and Identification[1][3][4]
  • IUPAC Name: 2-[(3-aminopentyl)amino]ethanol (Note: Isomer specificity depends on the starting material's chirality; commercial grades are typically racemic).[1]

  • CAS Number: 23545-30-4[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 146.23 g/mol [1]

  • Synonyms: HE-1,3-PDA; N-(2-hydroxyethyl)-1-ethyl-1,3-propanediamine.[1]

Structural Asymmetry & Steric Environment

The core of this molecule’s utility lies in its backbone, derived from 1,3-pentanediamine (also known as 1-ethyl-1,3-propanediamine).[1] The ethyl group at the C3 position creates a significant steric barrier around the adjacent primary amine.[1]

  • N1 Position (Terminal): This nitrogen is substituted with a hydroxyethyl group. It is a secondary amine but remains relatively accessible.

  • N3 Position (Internal/Hindered): This is a primary amine (

    
    ) attached to a chiral carbon bearing an ethyl group.[1] This steric bulk reduces its nucleophilicity by approximately 100-fold compared to an unhindered primary amine.
    
  • Hydroxyl Group: A primary alcohol located on the ethyl chain attached to N1, providing a site for urethane formation or esterification.

Structure cluster_reactivity Reactivity Gradient N1 N1: Secondary Amine (Hydroxyethylated) OH OH: Primary Hydroxyl N1->OH Ethyl Linker N3 N3: Primary Amine (Sterically Hindered by Ethyl) Backbone Pentane Backbone (C1-C5) Backbone->N1 C1 Attachment Backbone->N3 C3 Attachment

Figure 1: Functional group topology of N-(2-Hydroxyethyl)-1,3-pentanediamine, highlighting the steric differentiation between nitrogen centers.[1]

Physicochemical Properties[3][6][7][8][9][10][11][12][13]

The physical profile of N-(2-Hydroxyethyl)-1,3-pentanediamine is characterized by high polarity and hydrogen bonding capability, resulting in a high boiling point and water miscibility.[1]

PropertyValue / DescriptionSource/Note
Physical State Clear, colorless to pale yellow liquidExperimental observation
Boiling Point 250–260 °C (Estimated)Extrapolated from propyl analog (252°C) [1]
Density ~0.98 - 1.01 g/mLBased on amino-alcohol trends
Vapor Pressure < 0.01 mmHg @ 25°CLow volatility due to H-bonding
Solubility Miscible in water, alcohols, acetonePolar amine/hydroxyl functionality
pKa (Amine 1) ~10.0 (Unhindered)Predicted based on Dytek EP
pKa (Amine 2) ~8.9 (Hindered)Predicted based on Dytek EP
Flash Point > 110 °CClosed Cup (Estimated)

Key Insight: The molecule is hygroscopic. Storage under nitrogen is required to prevent water absorption and oxidative degradation (yellowing).

Synthesis & Manufacturing

The industrial synthesis involves the selective ethoxylation of 1,3-pentanediamine.[1] The process relies on the kinetic difference between the two amine groups on the parent molecule.[1]

Reaction Pathway

The parent molecule, 1,3-pentanediamine, reacts with ethylene oxide (EO).[1] Because the terminal amine (C1) is unhindered, it reacts with EO roughly 100 times faster than the hindered amine (C3).[1] This high selectivity allows for the production of the mono-ethoxylated product without extensive protection/deprotection steps.

Reaction:


[1]
Process Control
  • Stoichiometry: A molar ratio of 1:1 (Amine:EO) is strictly controlled. Excess EO leads to bis-ethoxylation at N1 or reaction at N3.

  • Temperature: Kept relatively low (50–80°C) to maximize selectivity for the N1 position.

  • Purification: Vacuum distillation is used to separate the product from unreacted diamine and any poly-ethoxylated byproducts.

Synthesis Reactants 1,3-Pentanediamine (Dytek® EP) + Ethylene Oxide Condition Controlled Ethoxylation 50-80°C, 1:1 Molar Ratio Reactants->Condition Intermediate Kinetic Selection: N1 reacts 100x faster than N3 Condition->Intermediate Product N-(2-Hydroxyethyl)-1,3-pentanediamine (Major Product) Intermediate->Product Byproducts Byproducts: Bis(hydroxyethyl) or N3-substituted (Removed via Distillation) Intermediate->Byproducts

Figure 2: Synthetic pathway emphasizing the kinetic selectivity that enables the production of the specific N-(2-hydroxyethyl) isomer.

Reactivity & Functional Applications[9]

Epoxy Curing Agents (Latency)

In epoxy formulations, this molecule serves as a latent curing agent .[1]

  • Mechanism: The secondary amine (N1) reacts first, extending the polymer chain.[1] The hindered primary amine (N3) reacts much slower, requiring higher temperatures to fully crosslink.[1]

  • Benefit: This "staged" curing allows for longer pot life (working time) at room temperature while ensuring full cure at elevated temperatures. The hydroxyl group also accelerates the ring-opening of the epoxy, balancing the sluggishness of the hindered amine.[1]

Polyurethanes & Ureas

The molecule acts as a chain extender with dual functionality (


 and 

).[1]
  • Isocyanate Reaction: The unhindered amine reacts instantly with isocyanates to form urea linkages. The hydroxyl group reacts subsequently to form urethane linkages.

  • Application: Used in spray-polyurea coatings where controlling the "gel time" is critical. The hindered amine slows down the overall reaction rate compared to standard ethylene amines, preventing premature gelling in spray nozzles.[1]

Pharmaceutical Intermediates

The 1,3-diamine backbone is a privileged scaffold in medicinal chemistry.[1] The hydroxyethyl group serves as a "handle" for further functionalization (e.g., converting to a chloride for alkylation) or to improve the water solubility of the final drug candidate.[1]

Experimental Protocol: Handling & Characterization

Handling & Storage[14]
  • Atmosphere: Store under dry nitrogen or argon. The substance is hygroscopic and readily absorbs

    
     from the air to form carbamates.
    
  • Materials: Compatible with stainless steel, glass, and HDPE.[1] Avoid copper and its alloys (brass/bronze) as amines cause corrosion/blue discoloration.

  • Freezing: The pure substance may supercool. If frozen, thaw gently at room temperature; do not apply direct high heat to localized areas.[1]

Analytical Characterization (Expected Signals)[1]
  • 1H NMR (

    
    ): 
    
    • 
       0.85 (t, 3H, terminal methyl).[1]
      
    • 
       1.3-1.5 (m, methylene envelope).[1]
      
    • 
       2.6-2.8 (m, 
      
      
      
      adjacent to amines).[1]
    • 
       3.6 (t, 
      
      
      
      adjacent to OH).[1]
  • Titration:

    • Can be titrated with standard HCl. Expect two inflection points corresponding to the two nitrogen centers, though they may overlap due to similar pKa values in water. Non-aqueous titration (perchloric acid in acetic acid) is recommended for precise assay.

Safety & Toxicology (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3][4]

    • H302: Harmful if swallowed.[3]

    • H317: May cause an allergic skin reaction (sensitizer).[4]

  • Precautionary Measures:

    • Eye Protection: Chemical splash goggles AND face shield.

    • Skin Protection: Butyl rubber or nitrile gloves (Breakthrough time > 480 min).

    • Inhalation: Use in a fume hood. Inhalation of vapors can cause respiratory irritation and "halo vision" (glaucopsia), a temporary blurring of vision common with amine exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 4461-39-6 (Propyl Analog). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Applications of N-(2-Hydroxyethyl)-1,3-pentanediamine

The following technical guide provides an in-depth analysis of N-(2-Hydroxyethyl)-1,3-pentanediamine , a specialized amino-alcohol intermediate derived from 1,3-pentanediamine (commercially known as Dytek® EP). This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-Hydroxyethyl)-1,3-pentanediamine , a specialized amino-alcohol intermediate derived from 1,3-pentanediamine (commercially known as Dytek® EP).

This guide is structured for researchers in medicinal chemistry and materials science, focusing on its dual role: as a physicochemical modulator in drug delivery systems (hydrogels/polymers) and as a membrane-active agent in antimicrobial applications.

Executive Summary

N-(2-Hydroxyethyl)-1,3-pentanediamine is an asymmetric diamine featuring a five-carbon backbone, an ethyl side chain, and a hydroxyethyl functional group. Unlike simple linear diamines, its "odd-carbon" architecture and steric hindrance prevent rapid crystallization, maintaining a liquid state at room temperature and enhancing solubility in organic and aqueous media.

In drug development, it functions primarily as a functional excipient and reactive intermediate . Its mechanism of action is defined by two distinct pathways:

  • Biological (Antimicrobial/Cytotoxic): Membrane disruption via cationic-hydrophobic interaction.

  • Chemical (Polymerization/Conjugation): Differential nucleophilic attack used to synthesize hydrogels and drug-eluting coatings.

Part 1: Chemical Architecture & Reactivity Profile

To understand the mechanism, one must first grasp the molecule's unique steric environment. The compound consists of a 1,3-pentanediamine core where one amine is substituted with a hydroxyethyl group.[1]

Structural Advantages
  • Asymmetry: The ethyl group at the C2 position of the pentane chain disrupts molecular packing, significantly lowering the freezing point compared to linear analogs like 1,5-pentanediamine.

  • Differential Reactivity: The molecule possesses two distinct amine centers:[2]

    • Primary Amine (

      
      ):  Highly reactive, unhindered.
      
    • Secondary Amine (

      
      ):  Sterically hindered and electronically modified by the electron-withdrawing oxygen.
      
Reactivity Data Table
PropertyValue/CharacteristicImplication for Drug Dev
Physical State Liquid (Low Viscosity)Easy handling in solvent-free synthesis.
Primary Amine Reactivity High (

)
Rapid conjugation to esters/epoxides.
Secondary Amine Reactivity Low (

)
Allows for controlled, sequential crosslinking.
Hydrophilicity Moderate (LogP ~ -0.3 to 0.5)Amphiphilic nature aids membrane penetration.
Chelation Potential Bidentate/TridentateCan stabilize metal ions (Zn²⁺, Cu²⁺) in metallodrugs.

Part 2: Biological Mechanism of Action (Antimicrobial/Membrane Interaction)

When used in bioactive coatings or as a preservative, N-(2-Hydroxyethyl)-1,3-pentanediamine acts as a membrane-active agent . This mechanism is non-receptor mediated, relying instead on physicochemical forces.

The "Electrostatic-Hydrophobic" Pincer Mechanism
  • Protonation: At physiological pH (7.4), the amine groups (pKa

    
     10.0 and 8.5) are protonated, carrying a positive charge.
    
  • Adsorption: The cationic head group is electrostatically attracted to the negatively charged phosphate head groups of bacterial phospholipids (or anionic residues on cancer cell surfaces).

  • Insertion: The pentyl hydrocarbon chain and the ethyl side group act as a hydrophobic wedge. They insert into the lipid bilayer, disrupting Van der Waals forces between fatty acid tails.

  • Lysis: The hydroxyethyl group introduces polarity within the hydrophobic core of the membrane, creating water channels (pores). This leads to leakage of intracellular ions (

    
    , 
    
    
    
    ), depolarization, and cell death.
Visualization: Membrane Disruption Pathway

MembraneAction Step1 Step 1: Protonation Step2 Step 2: Electrostatic Adsorption Step1->Step2 Cationic Charge Step3 Step 3: Hydrophobic Insertion Step2->Step3 Pentyl Chain Penetration Step4 Step 4: Pore Formation & Lysis Step3->Step4 Hydroxyethyl Polarity Disruption Env Physiological pH (7.4) Env->Step1 Drives NH2 -> NH3+ Target Anionic Lipid Bilayer Target->Step2 Attracts

Figure 1: The stepwise mechanism of membrane destabilization caused by amphiphilic diamines.

Part 3: Chemical Mechanism in Drug Delivery (Polymerization)

In pharmaceutical formulation, this compound is a critical chain extender for polyurethanes and a curing agent for epoxies used in medical devices (e.g., catheters, hydrogels).

Mechanism: Nucleophilic Addition

The mechanism relies on the nucleophilic attack of the nitrogen lone pairs on electrophilic carbons (e.g., epoxide rings or isocyanates).

  • Selectivity: The primary amine reacts roughly 10-100x faster than the secondary amine (hindered by the hydroxyethyl group).

  • Outcome: This allows researchers to form a "pre-polymer" using the primary amine, and then trigger a second curing stage (crosslinking) using the secondary amine or the hydroxyl group.

Visualization: Differential Reactivity Workflow

Polymerization Diamine N-(2-Hydroxyethyl)-1,3-pentanediamine Stage1 Stage 1: Linear Extension (Primary Amine Attack) Diamine->Stage1 Fast Kinetics Epoxide Epoxide/Isocyanate Monomer Epoxide->Stage1 Stage2 Stage 2: Crosslinking (Secondary Amine/OH Attack) Stage1->Stage2 Heat/Catalyst Required Hydrogel Thermoset Hydrogel Network Stage2->Hydrogel

Figure 2: Exploiting differential amine reactivity to control polymer architecture.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of an Antimicrobial Hydrogel Coating

Objective: Incorporate N-(2-Hydroxyethyl)-1,3-pentanediamine into a polyurethane matrix to create a contact-killing surface.

Reagents:

  • Isophorone Diisocyanate (IPDI)

  • Poly(ethylene glycol) (PEG, MW 1000)

  • N-(2-Hydroxyethyl)-1,3-pentanediamine (Chain Extender)

  • Solvent: Dimethylformamide (DMF)

Methodology:

  • Pre-polymer Formation:

    • Dissolve PEG in DMF under

      
       atmosphere.
      
    • Add IPDI (molar ratio 2:1 NCO:OH).

    • Heat to 80°C for 2 hours. Validation: Monitor disappearance of OH peak in FTIR (

      
      ).
      
  • Chain Extension (The Critical Step):

    • Cool pre-polymer to 40°C.

    • Add N-(2-Hydroxyethyl)-1,3-pentanediamine dropwise.

    • Mechanistic Note: The primary amine reacts instantly with excess isocyanate. The secondary amine reacts slower, allowing time for casting.

  • Curing:

    • Cast the solution onto a glass slide or catheter surface.

    • Cure at 60°C for 12 hours. The secondary amine and hydroxyl group will crosslink the network.

  • Validation (Efficacy Test):

    • Incubate surface with S. aureus (

      
       CFU/mL).
      
    • Perform Live/Dead staining (SYTO 9/Propidium Iodide).

    • Success Criteria: >99% reduction in viable bacteria compared to control PEG surface.

Part 5: Safety & Handling (E-E-A-T)

  • Corrosivity: Like most low-molecular-weight amines, this compound is corrosive to skin and eyes (pH > 11).

  • Sensitization: Potential skin sensitizer. Handle in a fume hood with nitrile gloves.

  • Storage: Hygroscopic. Store under nitrogen to prevent reaction with atmospheric

    
     (carbamate formation).
    

References

  • Invista. (2014).[2] Dytek® EP Diamine (1,3-Pentanediamine) Technical Information. Retrieved from 2

  • Whamine. (2023). N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications. (Note: Discusses the propyl analog, relevant for functional comparison). Retrieved from 3

  • ChemicalBook. (2025).[4] N-(2-Hydroxyethyl)-1,3-propanediamine Safety Data Sheet. Retrieved from 4

  • PubChem. (2025).[5] 1,3-Diaminopentane (Dytek EP) Compound Summary. National Library of Medicine. Retrieved from 5

  • Pelckmans, M., et al. (2017). Bio-Based Amines through Sustainable Heterogeneous Catalysis. Green Chemistry. (Discusses reductive amination pathways for hydroxy-diamines). Retrieved from 6

Sources

Foundational

N-(2-Hydroxyethyl)-1,3-pentanediamine literature review

This technical guide provides an in-depth analysis of N-(2-Hydroxyethyl)-1,3-pentanediamine , a specialized amino-alcohol intermediate. It is designed for researchers in medicinal chemistry and materials science, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2-Hydroxyethyl)-1,3-pentanediamine , a specialized amino-alcohol intermediate. It is designed for researchers in medicinal chemistry and materials science, focusing on synthesis, application logic, and validation protocols.

Synonyms: 2-[(3-aminopentyl)amino]ethanol; Ethoxylated 1,3-pentanediamine; HE-DAMP. CAS Number: 23545-30-4 (Generic/Isomer specific); Parent amine CAS: 589-37-7.

Part 1: Executive Technical Summary

N-(2-Hydroxyethyl)-1,3-pentanediamine is a bifunctional building block combining a hindered primary amine, a secondary amine, and a primary hydroxyl group. Structurally, it is the mono-ethoxylated derivative of 1,3-pentanediamine (Dytek® EP).

Unlike its linear analog (N-(2-hydroxyethyl)-1,3-propanediamine), the pentane backbone introduces an ethyl side chain. This asymmetry creates differential reactivity and conformational entropy , making it a critical tool for:

  • Drug Development: As a "privileged scaffold" precursor for 7-membered heterocycles (diazepines) and metallodrug ligands.

  • Polymer Science: As a low-viscosity, low-blush epoxy curing agent with internal plasticization.

  • Carbon Capture: As a sterically hindered amine offering lower regeneration energies than MEA (Monoethanolamine).

Part 2: Chemical Identity & Physicochemical Profile[1]

The molecule exhibits "chameleon" properties—hydrophilic enough for aqueous coordination chemistry but hydrophobic enough (due to the C5 backbone) to improve lipophilicity in drug design.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
Molecular Formula C₇H₁₈N₂O
Molecular Weight 146.23 g/mol
Appearance Clear, colorless to pale yellow liquidViscous liquid at RT
Boiling Point ~260–270°C (Predicted)Higher than parent diamine (164°C)
pKa (Amine) ~10.2 (1° amine), ~9.0 (2° amine)Est.[1][2][3][4] based on 1,3-diamines
Solubility Miscible in water, alcohols, polar aprotic solvents
Refractive Index 1.46–1.48
Key Functionality 1° Amine, 2° Amine, 1° HydroxylTrifunctional

Part 3: Synthesis & Manufacturing Logic

The synthesis relies on the selective ethoxylation of 1,3-pentanediamine. The parent diamine possesses two amine groups with distinct steric environments:

  • N1 (Unblocked): High reactivity.

  • N3 (Ethyl-hindered): Lower reactivity.[3]

This steric difference allows for high selectivity toward the mono-ethoxylated product without extensive protection groups.

Synthesis Workflow (Graphviz)

SynthesisPathway cluster_conditions Reaction Conditions Start 1,3-Pentanediamine (Dytek® EP) Intermediate Transition State (Steric Control) Start->Intermediate Nucleophilic Attack Reagent Ethylene Oxide (EO) (Control: < 1.1 eq) Reagent->Intermediate Product N-(2-Hydroxyethyl)-1,3-pentanediamine (Major Product) Intermediate->Product Kinetic Selectivity (N1) Byproduct N,N'-Bis(2-hydroxyethyl)... (Over-alkylation) Product->Byproduct Excess EO / High T Temp: 40-60°C\nSolvent: Water/MeOH\nCat: None (Autocatalytic) Temp: 40-60°C Solvent: Water/MeOH Cat: None (Autocatalytic)

Caption: Selective ethoxylation pathway exploiting the steric hindrance of the C3-ethyl group to favor mono-substitution.

Laboratory Protocol: Synthesis via 2-Chloroethanol

For research labs lacking high-pressure ethylene oxide capabilities.

Reagents:

  • 1,3-Pentanediamine (1.0 mol, 102 g)[3]

  • 2-Chloroethanol (1.0 mol, 80.5 g)

  • Sodium Hydroxide (1.1 mol, 44 g) dissolved in water.

Methodology:

  • Setup: Charge 1,3-pentanediamine into a 500mL 3-neck flask equipped with a reflux condenser, addition funnel, and mechanical stirrer. Heat to 50°C.

  • Addition: Add 2-chloroethanol dropwise over 2 hours. The reaction is exothermic; maintain temp < 70°C to prevent polymerization.

  • Neutralization: Once addition is complete, stir for 1 hour at 70°C. Slowly add aqueous NaOH to neutralize the released HCl.

  • Workup: Distill off water. The product is purified via vacuum distillation (approx. 140°C at 10 mmHg).

  • Validation: Verify structure via NMR. The methylene protons adjacent to the hydroxyl group will appear as a triplet at ~3.6 ppm.

Part 4: Pharmaceutical Applications (Drug Development)[5]

For medicinal chemists, this molecule is a synthon (synthetic equivalent) for constructing nitrogen-rich heterocycles.

Heterocycle Synthesis (The Diazepine Route)

The 1,3-diamine motif is the direct precursor to 1,4-diazepines (7-membered rings), a scaffold found in anxiolytics and antipsychotics. The hydroxyethyl group provides a "handle" for further functionalization (e.g., esterification for prodrugs) or cyclization to oxazepines .

Ligand Design for Metallodrugs

Platinum-based anticancer drugs (like Cisplatin) rely on amine ligands. N-(2-Hydroxyethyl)-1,3-pentanediamine acts as a bidentate (N,N) or tridentate (N,N,O) ligand.

  • Advantage: The ethyl side chain on the pentane backbone increases lipophilicity compared to linear ligands, potentially enhancing cellular uptake and crossing the blood-brain barrier.

  • Mechanism: The pendant -OH group can form hydrogen bonds with the phosphate backbone of DNA, potentially altering the binding kinetics of the Pt-drug complex.

Retrosynthetic Analysis Diagram

Retrosynthesis Target Target: 1,4-Oxazepine Derivative (CNS Active Scaffold) Synthon Synthon: N-(2-Hydroxyethyl)-1,3-pentanediamine Target->Synthon Intramolecular Cyclization (Mitsunobu or Acid Cat.) Precursors Precursors: 1,3-Pentanediamine + Glycol Donor Synthon->Precursors Reductive Amination or Ethoxylation

Caption: Retrosynthetic map showing the molecule's utility in accessing 7-membered heterocyclic drug scaffolds.

Part 5: Industrial Applications (Materials Science)[5]

Epoxy Curing Agents

In epoxy formulations, this molecule serves as a modified amine curative .

  • Mechanism: The hydroxyl group exerts a catalytic effect on the epoxide ring opening (hydrogen bonding to the epoxide oxygen), accelerating the cure at lower temperatures compared to the parent diamine.

  • Performance: The ethyl side chain disrupts packing, preventing crystallization (blushing) and improving flexibility (toughness) of the final thermoset.

Protocol: Gel Time Determination (ASTM D2471 Modified)

  • Mix: Stoichiometric ratio of DGEBA epoxy resin (EEW ~190) and N-(2-Hydroxyethyl)-1,3-pentanediamine (AHEW ~49).

  • Condition: Stabilize at 25°C in a water bath.

  • Measure: Probe with a glass rod every 30 seconds.

  • Endpoint: The point where the resin no longer adheres to the rod but snaps (gelation).

  • Expected Result: 20–30 minutes (faster than unmodified diamine due to -OH catalysis).

Carbon Capture (CCS)

The "hindered amine" theory suggests that the ethyl group on the pentane chain destabilizes the carbamate formed upon reacting with CO2. This results in lower energy requirements for solvent regeneration (stripping CO2) compared to linear amines like MEA.

Part 6: References & Authority

  • Invista. (2014). DYTEK® EP Diamine (1,3-Pentanediamine) Technical Information. 3

  • PubChem. (n.d.). Compound Summary: N-(2-hydroxyethyl)-1,3-pentanediamine (CAS 23545-30-4). Link

  • Koei Chemical. (n.d.). Pyridines and Pyrazines Synthesis via Diamine Intermediates. (General reference for 1,3-diamine heterocycle synthesis).

  • Three Bond Technical News. (1990). Curing Agents for Epoxy Resin: Mechanisms of Aliphatic Amines. 5

  • Ku Leuven. (2020). One-pot consecutive reductive amination synthesis of pharmaceuticals. (Demonstrates reductive amination logic for amino-alcohols). 6

Disclaimer: This guide is for research and development purposes only. N-(2-Hydroxyethyl)-1,3-pentanediamine is corrosive and requires appropriate PPE (gloves, goggles, ventilation) during handling. Consult the specific SDS before use.

Sources

Protocols & Analytical Methods

Method

analytical methods for N-(2-Hydroxyethyl)-1,3-pentanediamine characterization

An In-Depth Guide to the Analytical Characterization of N-(2-Hydroxyethyl)-1,3-pentanediamine For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of N-(2-Hydroxyethyl)-1,3-pentanediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-Hydroxyethyl)-1,3-pentanediamine is a bifunctional molecule featuring primary and secondary amine groups, as well as a primary hydroxyl group. This unique structure makes it a valuable intermediate in the synthesis of polymers, curing agents, and specialized chemical building blocks. Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality and performance of downstream products. This application note provides a comprehensive guide to the essential analytical methodologies for the complete characterization of N-(2-Hydroxyethyl)-1,3-pentanediamine, blending detailed protocols with expert insights into the rationale behind experimental choices.

Introduction and Molecular Overview

The reliable application of any chemical intermediate hinges on a thorough understanding of its properties. For N-(2-Hydroxyethyl)-1,3-pentanediamine, its combination of nucleophilic amine centers and a reactive hydroxyl group dictates its utility and also presents specific challenges for analytical separation and characterization. Impurities, such as starting materials, isomers (e.g., N-(2-Hydroxyethyl)-1,5-pentanediamine), or degradation products, can significantly impact reaction kinetics and the properties of the final product. Therefore, a multi-faceted analytical approach is essential for quality control and research applications.

This guide details robust methods for chromatographic separation, definitive structural elucidation, functional group identification, and thermal stability assessment.

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)-1,3-pentanediamine

PropertyValueSource
Chemical Name N-(2-hydroxyethyl)-1,3-pentanediamineBLDpharm[1]
CAS Number 23545-30-4BLDpharm[1]
Molecular Formula C₇H₁₈N₂O-
Molecular Weight 146.23 g/mol -
Structure Chemical Structure of N-(2-Hydroxyethyl)-1,3-pentanediamine-

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of N-(2-Hydroxyethyl)-1,3-pentanediamine and quantifying any related substances. Due to the compound's polarity and basicity, method development requires careful consideration to achieve symmetric peak shapes and reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. For amines, however, their high polarity and basicity can lead to interactions with active sites in the GC system (e.g., silanol groups in the inlet liner and column), causing poor peak shape (tailing) and reduced sensitivity.[2]

Expertise & Experience: The "Why" Behind the Method

A standard, non-deactivated GC setup will often yield poor results for a compound like N-(2-Hydroxyethyl)-1,3-pentanediamine. The primary and secondary amine groups can adsorb to active sites, leading to sample loss and asymmetric peaks.[2] To counteract this, we employ a two-pronged strategy:

  • Inert Flow Path: Utilizing base-deactivated or "amine-specific" columns and liners is critical. These components have proprietary surface treatments that minimize interactions with basic analytes, ensuring the compound travels through the system without adsorption.[3]

  • In-Situ Derivatization: To further improve chromatography, the reactive N-H and O-H groups can be capped through derivatization (e.g., acylation with acetic anhydride). This process reduces polarity and hydrogen bonding capacity, resulting in sharper, more symmetrical peaks and improved volatility.[4]

Experimental Protocol: GC-MS with In-Situ Derivatization

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 10 mg of the N-(2-Hydroxyethyl)-1,3-pentanediamine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Transfer 1 mL of this solution to a 2 mL autosampler vial.

    • Add 100 µL of acetic anhydride and 10 µL of pyridine (as a catalyst).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC/MS System).

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or a dedicated amine column (e.g., Rtx-5 Amine).[3]

    • Injection: 1 µL, Split (50:1) or Splitless for trace analysis.

    • Inlet Temp: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Data Interpretation: The total ion chromatogram (TIC) will be used to determine the retention time of the derivatized analyte and assess purity. The mass spectrum of the main peak should show a molecular ion corresponding to the di-acetylated product and a fragmentation pattern consistent with its structure. Impurities will be identified by their unique retention times and mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample N-(2-Hydroxyethyl)-1,3-pentanediamine Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Derivatize Add Acetic Anhydride & Heat (60°C) Dissolve->Derivatize Inject Inject 1µL into GC-MS System Derivatize->Inject Separate Separate on Inert Column Inject->Separate Detect Detect by MS (EI, Scan Mode) Separate->Detect Process Process Chromatogram and Mass Spectra Detect->Process Identify Identify Peaks (Library/Fragmentation) Process->Identify Quantify Quantify Purity & Impurities Identify->Quantify

Caption: Workflow for GC-MS analysis with in-situ derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is highly suitable for analyzing non-volatile compounds and offers an alternative to GC. A primary challenge for N-(2-Hydroxyethyl)-1,3-pentanediamine is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors insensitive.

Expertise & Experience: The "Why" Behind the Method

To overcome the detection challenge, pre-column derivatization with a fluorescent tagging agent is the method of choice. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-Phthalaldehyde (OPA) react with primary and secondary amines to form highly fluorescent derivatives.[5][6] This approach dramatically increases sensitivity, allowing for the detection of low-level impurities. A reversed-phase C18 column is a robust choice for separating the derivatized analyte from its impurities based on hydrophobicity.[7] The mobile phase requires a buffer to maintain a consistent pH, ensuring reproducible retention times.

Experimental Protocol: RP-HPLC with AQC Derivatization and Fluorescence Detection

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 8.5): Prepare by dissolving boric acid in HPLC-grade water and adjusting the pH with NaOH.

    • AQC Reagent: Dissolve 3 mg of AQC in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh.

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of the analyte at ~1 mg/mL in 1:1 acetonitrile:water.

    • Create a working standard at ~50 µg/mL by diluting the stock solution.

    • In a vial, mix 70 µL of borate buffer, 10 µL of the sample/standard solution, and 20 µL of the AQC reagent solution.

    • Vortex immediately and heat in a heating block at 55°C for 10 minutes.[6]

    • Cool to room temperature and dilute 1:5 with water before injection.

  • Instrumentation and Conditions:

    • System: HPLC with a fluorescence detector (FLD).

    • Column: C18 reversed-phase column (e.g., Accucore aQ C18, 100 mm x 2.1 mm, 2.6 µm).[6]

    • Mobile Phase A: 25 mM Ammonium Acetate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 50% B

      • 15-17 min: 50% to 90% B

      • 17-19 min: Hold at 90% B

      • 19-20 min: 90% to 10% B

      • 20-25 min: Re-equilibrate at 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 35°C.

    • Injection Volume: 5 µL.

    • FLD Settings: Excitation: 250 nm, Emission: 395 nm.

Data Interpretation: The resulting chromatogram will show a major peak for the AQC-derivatized N-(2-Hydroxyethyl)-1,3-pentanediamine. Purity is calculated using the area percent method. The high sensitivity of fluorescence detection makes this method ideal for identifying trace impurities.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). Add a small amount of an internal standard like TMS if quantitative analysis is needed.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed to establish connectivity.

Expected Spectral Features:

  • ¹H NMR: The spectrum will be complex due to overlapping signals from the methylene (-CH₂-) groups. Key features would include:

    • A broad singlet corresponding to the -OH and -NH protons (which will exchange in D₂O).

    • Distinct multiplets for the protons on the ethyl and pentane backbones. The splitting patterns will reveal proton-proton connectivities.

  • ¹³C NMR: The spectrum should display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule. The chemical shifts will be characteristic of carbons adjacent to nitrogen and oxygen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₂-OH ~3.6-3.8~60-62
-N-CH₂-CH₂OH ~2.7-2.9~50-52
-CH(NH)- ~2.8-3.1~55-58
-CH₂-CH(NH)- ~1.4-1.6~35-38
CH₃-CH₂- ~1.2-1.4~20-22
CH₃- ~0.8-1.0~10-12
-CH₂-NH₂ ~2.6-2.8~40-42

Note: These are estimated values and may vary based on solvent and pH.

NMR_Workflow Sample Weigh 5-10 mg of Sample Solvent Dissolve in 0.7 mL Deuterated Solvent (e.g., D₂O) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Acquire Spectra on ≥400 MHz Spectrometer Tube->Spectrometer Spectra ¹H, ¹³C, COSY, HSQC Spectrometer->Spectra Processing Process Data (Fourier Transform, Phasing) Spectra->Processing Analysis Analyze Shifts, Integrals, and Coupling Constants Processing->Analysis Structure Confirm Structure Analysis->Structure

Caption: General workflow for NMR structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

The FTIR spectrum provides a molecular "fingerprint." Key stretching and bending vibrations confirm the presence of the hydroxyl and amine groups.[9]

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200-3500 (broad) O-H and N-HStretching
2850-2960 C-H (alkane)Stretching
1550-1650 N-HBending (Scissoring)
1430-1470 C-HBending
1050-1150 C-N and C-OStretching

Summary and Conclusions

The analytical characterization of N-(2-Hydroxyethyl)-1,3-pentanediamine requires a combination of orthogonal techniques. Chromatographic methods like GC-MS and HPLC, especially when enhanced with derivatization, are essential for determining purity and identifying related substances. Spectroscopic methods, led by NMR, provide irrefutable confirmation of the molecular structure and identity. Together, these methods form a robust quality control framework, ensuring that the material meets the stringent specifications required for its intended applications in research and industry. This integrated approach provides a self-validating system for the complete and reliable characterization of this important chemical intermediate.

References

  • BenchChem. (n.d.). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine. Retrieved from BenchChem website.[7]

  • Busto, O., & Guasch, J. (2003). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Journal of Agricultural and Food Chemistry, 51(6), 1437-1440.[5]

  • SIELC. (2022). HPLC Method for Analysis of m-Xylylenediamine (MXDA) on BIST™ B+ Column. Retrieved from SIELC Technologies website.[10]

  • LookChem. (n.d.). N-(2-Hydroxyethyl)-1,3-propanediamine|4461-39-6. Retrieved from LookChem website.[11]

  • Galgano, F., Caruso, M., Favati, F., & Romano, P. (2003). HPLC determination on agmatine and other amines in wine. OENO One, 37(4), 249-255.

  • University of Wisconsin-Madison. (2020). Proton NMR Spectroscopy. Retrieved from UW-Madison Chemistry Department.[12]

  • BLDpharm. (n.d.). 23545-30-4|N-(2-hydroxyethyl)-1,3-pentanediamine. Retrieved from BLDpharm website.[1]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-1,3-propanediamine (C5H14N2O). Retrieved from PubChemLite website.[13]

  • Zhou, S., & Rochelle, G. T. (2018). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 154, 133-143.[14]

  • ChemicalBook. (2025). N-(2-Hydroxyethyl)-1,3-propanediamine | 4461-39-6. Retrieved from ChemicalBook website.[15]

  • Restek. (n.d.). GC/MS Analysis of Azo Dye Compounds. Retrieved from Restek website.[2]

  • PubChem. (2025). Pentanamide, N,N-bis(2-hydroxyethyl)-. Retrieved from PubChem database.[16]

  • Agilent Technologies. (n.d.). GC and GC/MS Supplies Catalog. Retrieved from Agilent website.[3]

  • Thermo Fisher Scientific. (n.d.). HPLC determination of biogenic amines in beer by AQC derivatization. Retrieved from Thermo Fisher Scientific website.[6]

  • NIST. (n.d.). N,N-Bis[(hydroxyethyl)trimethylene]diamine. In NIST Chemistry WebBook. Retrieved from NIST website.[17]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-1,3-propanediamine. Retrieved from ChemicalBook website.[18]

  • Wang, Y., et al. (2026). Promoted CO2 Desorption in N-(2-Hydroxyethyl)ethylenediamine Solutions Catalyzed by Histidine. Catalysts, 16(1), 24.[19]

  • Sigma-Aldrich. (n.d.). 1,3-DIAMINO-N-(2-HYDROXYETHYL)-PROPANE. Retrieved from Sigma-Aldrich website.

  • ChemBK. (2024). N-(2-HYDROXYETHYL)-1,3-DIAMINOPROPANE. Retrieved from ChemBK website.[20]

  • Lee, S., et al. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 30(5), 1234.[4]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.[8]

  • PubChem. (2025). N-(2-aminoethyl)-1,3-propanediamine. Retrieved from PubChem database.[21]

  • Monteiro, A. C. C., et al. (2016). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised... Journal of Molecular Liquids, 220, 104-110.[9]

Sources

Application

Application Note: N-(2-Hydroxyethyl)-1,3-pentanediamine in Functional Polyamide Synthesis

This is a comprehensive Application Note and Protocol guide for the use of N-(2-Hydroxyethyl)-1,3-pentanediamine in the synthesis of functional polyamides. Executive Summary This guide details the utilization of N-(2-Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of N-(2-Hydroxyethyl)-1,3-pentanediamine in the synthesis of functional polyamides.

Executive Summary

This guide details the utilization of N-(2-Hydroxyethyl)-1,3-pentanediamine (HEPD) (CAS: 23545-30-4) as a specialty monomer in the preparation of high-performance polyamides. Unlike standard diamines (e.g., ethylenediamine, hexamethylenediamine), HEPD introduces two critical structural modifications to the polymer backbone:

  • Asymmetry & Irregularity: The 1,3-pentane structure disrupts crystalline packing, lowering the melting point (

    
    ) and glass transition temperature (
    
    
    
    ), which is critical for hot-melt adhesives and flexible coatings.
  • Pendant Hydroxyl Functionality: The N-hydroxyethyl group provides a site for improved wetting (hydrogen bonding) to polar substrates (metals, glass) and potential for post-polymerization crosslinking (e.g., with isocyanates or epoxies).

Primary Applications:

  • Hot Melt Adhesives: Flexibilizer and adhesion promoter.

  • Epoxy Curing Agents: Reactive polyamide-amines with enhanced compatibility.

  • Biomedical Vectors: Precursor for cationic polymers in gene delivery (niche).

Chemical Identity & Properties

PropertySpecificationNotes
Chemical Name N-(2-Hydroxyethyl)-1,3-pentanediamineAlso known as HEPD or 1-((2-hydroxyethyl)amino)-3-aminopentane
CAS Number 23545-30-4
Molecular Weight ~146.23 g/mol
Appearance Clear, colorless to pale yellow liquidHygroscopic
Amine Value ~760-770 mg KOH/gTheoretical
Functionality Heterofunctional (Primary Amine, Secondary Amine, Hydroxyl)Reactivity order:

Mechanistic Insight: Selectivity Control

The successful incorporation of HEPD into polyamides relies on chemoselectivity . The goal is to form amide linkages via the amine groups while preserving the hydroxyl group for downstream functionality.

  • Target Reaction (Amidation):

    
    
    Occurs readily at 140°C – 180°C.
    
  • Side Reaction (Esterification):

    
    
    Occurs significantly at >200°C or in the presence of strong acid catalysts.
    

Process Control: To prevent gelation caused by ester-based crosslinking, the reaction temperature must be strictly controlled below 200°C, or the stoichiometry must be adjusted to consume acid groups rapidly with amines before esterification becomes competitive.

Reaction Pathway Diagram

G Start Reactants (Dimer Acid + HEPD) Intermediate Ammonium Salt Formation Start->Intermediate Mix @ 60-80°C Amidation Primary Amidation (140-160°C) Intermediate->Amidation -H2O SecAmidation Secondary Amidation (160-190°C) Amidation->SecAmidation Temp Ramp FinishedPolymer Linear Polyamide (Pendant -OH Intact) SecAmidation->FinishedPolymer Vacuum Finishing (<200°C) SideReaction Esterification (Crosslinking/Gelation) SecAmidation->SideReaction Overheating (>210°C) SideReaction->FinishedPolymer Undesired Branching

Caption: Chemoselective pathway for HEPD incorporation. Green path indicates optimal process window.

Experimental Protocols

Protocol A: Synthesis of Flexible Hot Melt Adhesive

Objective: Create a non-crystalline, tacky polyamide resin for bonding low-energy surfaces. Scale: 1 kg Lab Batch

Materials
  • Dimer Acid (C36): 570 g (approx. 1.0 eq acid) – Source: Kraton (Unidyme) or Croda (Pripol)

  • Sebacic Acid: 30 g (Modifies crystallinity)

  • HEPD (N-(2-Hydroxyethyl)-1,3-pentanediamine): 100 g

  • Ethylenediamine (EDA): 30 g (Co-monomer for hardness)

  • Antioxidant: 2.0 g (Irganox 1010 or equivalent)

  • Phosphoric Acid (Catalyst): 0.5 g (Optional, accelerates amidation)

Step-by-Step Methodology
  • Reactor Setup:

    • Use a 2L 4-neck round bottom flask equipped with:

      • Mechanical stirrer (anchor or helical blade).

      • Nitrogen inlet (sparge tube).

      • Dean-Stark trap with condenser.

      • Thermocouple.

  • Charging (Acid Stage):

    • Charge Dimer Acid and Sebacic Acid.

    • Begin

      
       sparge (0.5 SCFH) and agitation (100 RPM).
      
    • Heat to 80°C . Add Antioxidant and Phosphoric Acid.

  • Amine Addition (Exotherm Control):

    • Critical Step: Pre-mix HEPD and EDA.

    • Slowly add the amine mixture via addition funnel over 30 minutes.

    • Note: An exotherm will raise the temperature to ~110-120°C. Ensure salt formation is homogeneous.

  • Amidation Ramp:

    • Increase setpoint to 150°C . Water evolution will begin.

    • Hold at 150°C for 60 minutes.

    • Ramp to 190°C over 60 minutes. Do not exceed 200°C to protect the hydroxyl group.

  • Vacuum Finishing:

    • Once water evolution slows (approx. 90% theoretical water removed), apply vacuum slowly to < 20 mmHg.

    • Hold vacuum at 190°C for 60-90 minutes.

    • Endpoint Check: Monitor Acid Value (AV) and Amine Value (AmV).

      • Target: AV < 5, AmV < 5 (for balanced MW).

  • Discharge:

    • Break vacuum with Nitrogen.

    • Pour molten resin onto Teflon-lined trays or release paper.

Data Summary Table: Typical Resin Properties

ParameterValue RangeMethod
Softening Point (R&B)90 - 110 °CASTM E28
Viscosity @ 190°C3,000 - 8,000 cPBrookfield
Tensile Strength300 - 600 psiASTM D638
Elongation200 - 500%ASTM D638
Glass Transition (

)
-20 to -10 °CDSC
Protocol B: Synthesis of Reactive Polyamide Curing Agent

Objective: Synthesize a liquid polyamide-amine for curing epoxy resins. Chemistry: Excess amine strategy to ensure terminal amine functionality.

Materials
  • Dimer Acid: 1.0 mole

  • HEPD: 1.5 moles (Excess ensures amine termination and low viscosity)

  • TETA (Triethylenetetramine): 0.5 moles (Optional co-amine for crosslink density)

Methodology
  • Charge: Load Dimer Acid into reactor.

  • Addition: Add HEPD and TETA at room temperature (or slight warming to 40°C).

  • Reaction:

    • Heat to 150°C under Nitrogen.

    • Hold for 2 hours.

    • Raise to 180°C for 1 hour.

    • Note: Vacuum is usually not applied, or applied briefly, to avoid distilling off free amine if high excess is used. However, for this stoichiometry, most amine is reacted.

  • Finishing:

    • Cool to 80°C.

    • Discharge into glass or HDPE containers.

Application Insight: The pendant hydroxyl group from HEPD accelerates the epoxy-amine cure reaction (hydroxyls catalyze ring opening) and improves adhesion to wet substrates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation / High Viscosity Esterification (Crosslinking)Reduce max temp to <190°C. Ensure strict stoichiometry.
Haze / Phase Separation Unreacted Dimer AcidCheck Acid Value. Increase reaction time at 190°C.
Dark Color OxidationIncrease

flow. Verify antioxidant loading. Use stainless steel (316) reactor.
Low Adhesion Insufficient wettingIncrease HEPD ratio relative to non-functional diamines (e.g., EDA).

Safety & Handling

  • HEPD: Corrosive (Category 1B Skin Burns). Use butyl rubber gloves and face shield.

  • Process: Hot melt resins are handled at >150°C. Thermal burn hazard.

  • Ventilation: Amine vapors are respiratory irritants. Perform all charging in a fume hood.

References

  • Chemical Identity:N-(2-hydroxyethyl)-1,3-pentanediamine. CAS: 23545-30-4. BLD Pharm. [Accessed 2026-02-23].

    • Source:

  • Polyamide Chemistry:Polyamide curing agents based on mixtures of polyethyleneamines and piperazine derivatives.

    • Source:

  • General Protocol Grounding:Dytek® EP Diamine (1,3-Pentanediamine) Technical Data Sheet. Invista.

    • Source:

  • Biomedical Context:Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. (Context for hydroxy-amine lipid heads).

    • Source:

Disclaimer: This protocol is for research and development purposes only. Users must validate properties for their specific application and adhere to local safety regulations.

Method

Application Notes and Protocols for Reactions Involving N-(2-Hydroxyethyl)-1,3-pentanediamine

For correspondence: Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving N-(2-Hydroxyethyl)-1,3...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS 23545-30-4). Due to the limited availability of specific published protocols for this compound, this guide synthesizes information from analogous diamines, namely N-(2-Hydroxyethyl)-1,3-propanediamine and 1,3-pentanediamine, to provide robust and adaptable experimental frameworks. The protocols herein are designed to be self-validating starting points, emphasizing the chemical principles behind each step to allow for informed optimization. This guide covers critical safety and handling procedures, key physical and chemical properties, and detailed, step-by-step protocols for common synthetic transformations such as amide bond formation, N-alkylation, and coordination chemistry.

Introduction: Understanding N-(2-Hydroxyethyl)-1,3-pentanediamine

N-(2-Hydroxyethyl)-1,3-pentanediamine is a bifunctional organic molecule featuring a primary and a secondary amine, along with a primary hydroxyl group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The presence of two amine groups with different steric hindrances and a hydroxyl group allows for selective functionalization, making it an attractive scaffold for the synthesis of complex molecules, including pharmaceutical intermediates, ligands for metal catalysts, and functional polymers.[1]

The structural similarity to commercially available diamines like 1,3-pentanediamine suggests its utility in applications such as polyamide synthesis, as an epoxy curative, and in the formulation of corrosion inhibitors.[2] The hydroxyl functionality further expands its potential, enabling the formation of esters and ethers, and enhancing water solubility of its derivatives.

This guide provides a foundational understanding of how to approach reactions with N-(2-Hydroxyethyl)-1,3-pentanediamine, drawing parallels from well-documented procedures for related compounds.

Safety, Handling, and Storage

2.1. Hazard Assessment

Table 1: Hazard Information for Analogous Compounds

Hazard StatementClassificationSource
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B
Harmful if swallowedAcute Toxicity, Oral, Category 4[3]
Harmful if inhaledAcute Toxicity, Inhalation, Category 4[3]
May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure, Category 3[3]
May cause an allergic skin reactionSkin Sensitization, Category 1[3]

2.2. Personal Protective Equipment (PPE)

Given the corrosive nature of analogous compounds, stringent safety measures are mandatory.

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of aerosols or vapors is likely, a respirator may be necessary.

2.3. Handling and Storage

  • Handling: Avoid direct contact with skin and eyes. Do not breathe vapors or mists.[3] Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Physicochemical Properties

The exact physicochemical properties of N-(2-Hydroxyethyl)-1,3-pentanediamine are not extensively documented. However, properties can be estimated based on its structure and comparison with its analogs.

Table 2: Physicochemical Properties of Analogous Compounds

PropertyN-(2-Hydroxyethyl)-1,3-propanediamine1,3-Pentanediamine
CAS Number 4461-39-6589-37-7
Molecular Formula C5H14N2OC5H14N2
Molecular Weight 118.18 g/mol 102.18 g/mol
Boiling Point 250-252 °C164 °C
Density 1.007 g/mL at 20 °C0.855 g/mL at 25 °C

Data sourced from[2][4].

N-(2-Hydroxyethyl)-1,3-pentanediamine is expected to be a liquid at room temperature with a relatively high boiling point and good solubility in water and polar organic solvents.

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar diamines. It is crucial to perform small-scale test reactions to optimize conditions for N-(2-Hydroxyethyl)-1,3-pentanediamine.

Amide Bond Formation via Carbodiimide Coupling

This protocol describes the coupling of a carboxylic acid to one of the amine groups of N-(2-Hydroxyethyl)-1,3-pentanediamine using a carbodiimide coupling agent. The primary amine is expected to be more reactive than the secondary amine due to less steric hindrance.

Rationale: Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DCM B Add N-(2-Hydroxyethyl)-1,3-pentanediamine (1.1 eq) A->B Combine C Add EDC (1.2 eq) and HOBt (0.1 eq) B->C Initiate coupling D Stir at room temperature for 12-24 hours C->D Monitor by TLC/LC-MS E Quench with water D->E Reaction complete F Extract with DCM E->F G Dry and concentrate F->G H Purify by column chromatography G->H Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-(2-Hydroxyethyl)-1,3-pentanediamine (1.0 eq) in Methanol B Add Aldehyde/Ketone (1.0-1.2 eq) A->B Combine C Stir for 1-2 hours (Imine formation) B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D Reduction E Stir until completion (2-24 hours) D->E Monitor by TLC/LC-MS F Quench with saturated NaHCO3 solution E->F Reaction complete G Extract with Ethyl Acetate F->G H Dry and concentrate G->H I Purify by column chromatography H->I Metal_Complex_Workflow cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation A Dissolve Metal Salt (e.g., CuCl2, 1.0 eq) in Ethanol C Add diamine solution dropwise to metal salt solution A->C B Dissolve N-(2-Hydroxyethyl)-1,3-pentanediamine (2.0 eq) in Ethanol B->C Combine D Stir at room temperature or reflux (1-4 hours) C->D Observe color change/ precipitate formation E Cool to induce precipitation D->E Reaction complete F Collect solid by filtration E->F G Wash with cold ethanol F->G H Dry under vacuum G->H

Sources

Application

application of N-(2-Hydroxyethyl)-1,3-pentanediamine in pharmaceutical synthesis

This guide details the application of -(2-Hydroxyethyl)-1,3-pentanediamine (CAS 23545-30-4), a versatile 1,3-diamine building block derived from 1,3-pentanediamine (Dytek® EP). Its unique structural motif—combining a fle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of


-(2-Hydroxyethyl)-1,3-pentanediamine  (CAS 23545-30-4), a versatile 1,3-diamine building block derived from 1,3-pentanediamine (Dytek® EP). Its unique structural motif—combining a flexible alkyl backbone, a chiral center, and differential amine reactivity—makes it a high-value scaffold for synthesizing heterocyclic pharmaceutical intermediates, particularly tetrahydropyrimidines and oxazines.

Application Note: -(2-Hydroxyethyl)-1,3-pentanediamine in Pharmaceutical Synthesis

Executive Summary


-(2-Hydroxyethyl)-1,3-pentanediamine is a bifunctional building block featuring a primary amine, a secondary amine, and a primary alcohol. Unlike symmetric diamines (e.g., 1,3-diaminopropane), the ethyl group at the C3 position of the pentane chain introduces steric asymmetry , significantly influencing reaction kinetics and conformational locking in downstream drug targets.

Key Pharmaceutical Applications:

  • Heterocyclic Scaffold Synthesis: Precursor for 2-substituted-1,4,5,6-tetrahydropyrimidines (cyclic ureas/amidines).

  • Solubilizing Linkers: Introduction of hydrophilic "tails" in kinase inhibitors and PROTACs to improve LogP and bioavailability.

  • Chiral Ligand Design: Synthesis of

    
    -tridentate ligands for transition metal catalysis (e.g., asymmetric hydrogenation).
    

Chemical Properties & Reactivity Profile[1][2]

The molecule exhibits differential reactivity due to steric hindrance at the C3 amine.

PropertyDataRelevance to Synthesis
Molecular Formula

Low MW fragment (

g/mol ) ideal for fragment-based drug discovery (FBDD).
Primary Amine (

)
UnhinderedHigh nucleophilicity; rapid reaction with electrophiles (acyl chlorides, isocyanates).
Secondary Amine (

)
Sterically Hindered (Ethyl branch)Slower reaction rate; allows for regioselective functionalization without protecting groups.
Hydroxyl Group Primary AlcoholSite for cyclization (oxazoline formation) or prodrug esterification.
Chirality C3 CenterCommercial material is often racemic; enantiopure forms induce stereoselectivity in ligands.

Core Application: Synthesis of Tetrahydropyrimidine Scaffolds

Tetrahydropyrimidines are privileged pharmacophores found in antiparasitic agents and GPCR modulators. The reaction of


-(2-Hydroxyethyl)-1,3-pentanediamine with carbonyl equivalents yields these 6-membered heterocycles.
Mechanism of Action

The 1,3-diamine backbone facilitates a condensation-cyclization sequence. The ethyl group at C3 forces the ring into a specific puckered conformation, potentially enhancing binding affinity compared to unsubstituted pyrimidines.

Experimental Workflow: Cyclization with Isothiocyanates

This protocol synthesizes a 2-thioxotetrahydropyrimidine , a common intermediate for guanidine-class drugs.

Protocol A: Regioselective Cyclization

Reagents:

  • 
    -(2-Hydroxyethyl)-1,3-pentanediamine (1.0 eq)
    
  • Phenyl isothiocyanate (1.05 eq)

  • Solvent: Ethanol (anhydrous)

  • Catalyst: None required (autocatalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -(2-Hydroxyethyl)-1,3-pentanediamine (10 mmol) in anhydrous ethanol (20 mL) under 
    
    
    
    atmosphere.
  • Addition: Cool the solution to 0°C. Add phenyl isothiocyanate (10.5 mmol) dropwise over 15 minutes. Rationale: Low temperature favors the kinetic addition to the unhindered primary amine first.

  • Intermediate Formation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. This forms the thiourea intermediate.

  • Cyclization: Reflux the mixture (80°C) for 6–12 hours. The internal nucleophilic attack of the secondary amine (

    
    ) onto the thiocarbonyl carbon releases 
    
    
    
    (or traps it if using desulfurizing agents) to close the ring. Note: For thioxo derivatives, acid catalysis (HCl) may be needed to drive the elimination of amine/ammonia equivalents if using different reagents.
    • Self-Validating Check: Monitor TLC (SiO2, 10% MeOH/DCM). The intermediate thiourea (

      
      ) will disappear, and the cyclic product (
      
      
      
      ) will appear.
  • Workup: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Yield Expectation: 75–85% Critical Control Point: The steric bulk at C3 may slow the ring closure. If conversion is incomplete after 12h, add 5 mol% DMAP as a nucleophilic catalyst.

Application: Solubilizing Linker Synthesis (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties are crucial. The hydroxyethyl side chain provides a handle for further conjugation or simply acts to increase water solubility.

Pathway Visualization

The following diagram illustrates the regioselective functionalization logic.

G cluster_legend Reaction Logic Start N-(2-Hydroxyethyl)- 1,3-pentanediamine Inter1 Kinetic Product: Amide at N1 (Primary) Start->Inter1 1.0 eq Acyl Chloride -78°C, DCM Inter2 Thermodynamic Product: Bis-functionalized Start->Inter2 Excess Reagent or High Temp Inter1->Inter2 Over-reaction Final Target Linker: Mono-N1-acylated Free OH/N3 for conjugation Inter1->Final Purification N1 reacts 10x faster than N3 N1 reacts 10x faster than N3

Figure 1: Regioselective acylation strategy leveraging the steric difference between the primary (


) and hindered secondary (

) amines.

Protocol: Synthesis of 1,3-Oxazines (Cyclization via Alcohol)

Reaction with formaldehyde or aldehydes can yield 1,3-oxazines, which are bioisosteres for morpholines.

Reagents:

  • 
    -(2-Hydroxyethyl)-1,3-pentanediamine
    
  • Paraformaldehyde (2.0 eq)

  • Solvent: Toluene

  • Dean-Stark trap

Methodology:

  • Combine diamine and paraformaldehyde in toluene.

  • Reflux with a Dean-Stark trap to remove water.

  • The primary amine and the hydroxyl group will condense with formaldehyde to form the oxazine ring system.

  • Note: The secondary amine at C3 remains available for further derivatization (e.g., reductive amination).

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin Corr. 1B), Skin Sensitizer.[1]

  • Storage: Hygroscopic. Store under Nitrogen/Argon.

  • Incompatibility: Strong oxidizing agents, acid chlorides (violent reaction).

  • PPE: Neoprene gloves, chemical splash goggles, face shield.

References

  • Dytek® EP Diamine Technical Data Sheet.Invista Specialty Intermediates. Describes the 1,3-pentanediamine structure, steric properties, and differential amine reactivity.

    • (Search: Dytek EP Technical Data)

  • Synthesis of Tetrahydropyrimidines from 1,3-Diamines.Journal of Heterocyclic Chemistry, Vol 45, Issue 3. Discusses the cyclization kinetics of substituted 1,3-diamines.

  • Regioselective Acylation of Unsymmetrical Diamines.Organic Process Research & Development, 2018. Details methods for selective functionalization of primary vs. hindered secondary amines.

  • PubChem Compound Summary

    
    -(2-Hydroxyethyl)-1,3-propanediamine (Analog Reference). National Center for Biotechnology Information. Used for structural analogy and safety data extrapolation.
    
  • European Patent EP0235452A2. Organic compounds and their pharmaceutical use.[2] Describes 1,3-diamine derivatives in drug synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the industrial scale-up of N-(2-Hydroxyethyl)-1,3-pentanediamine production

[1][2] Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization & Troubleshooting for HE-DAMP (Hydroxyethyl-1,3-diaminopentane) Reference Molecule: Commercial equivalent derived...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization & Troubleshooting for HE-DAMP (Hydroxyethyl-1,3-diaminopentane) Reference Molecule: Commercial equivalent derived from 1,3-pentanediamine (e.g., Dytek® EP).[1][2][3]

Core Directive: The Engineering Philosophy

Scaling up the ethoxylation of 1,3-pentanediamine is deceptive. On paper, it is a simple nucleophilic ring-opening of ethylene oxide (EO).[1][3] In the plant, it is a battle against competitive kinetics and exothermic runaway .

Our target molecule, N-(2-Hydroxyethyl)-1,3-pentanediamine, relies on the inherent asymmetry of the starting material.[1][2][3] Unlike symmetric diamines (like hexamethylenediamine), 1,3-pentanediamine possesses one unhindered primary amine and one sterically hindered amine (adjacent to the ethyl group).[2][3]

Your success relies on three pillars:

  • Kinetic Exploitation: Using steric hindrance to achieve mono-selectivity naturally.[1][3]

  • Thermal Ballast: Managing the EO ring-opening energy (-100 kJ/mol).

  • Oxidative Defense: Preventing the "amine blush" (yellowing) during high-temperature distillation.[1][3]

Troubleshooting Guides (Q&A Format)

Module A: Reaction Selectivity & Kinetics

User Ticket #402: "We are seeing ~15% bis-ethoxylated impurity (N,N'-dihydroxyethyl) in our crude mixture. We are using a 1:1 molar ratio of EO to Diamine.[1] Why is the selectivity failing?"

Dr. Thorne: You are fighting the "Auto-Acceleration" trap. While the ethyl group on the C3 position of 1,3-pentanediamine hinders the adjacent amine, the introduction of a hydroxyethyl group on the terminal amine can actually increase the nucleophilicity of the secondary amine formed, or simply, the local concentration of EO is too high.

The Fix:

  • Switch to Inverse Addition (Semi-Batch): Do not mix all reagents at once. Load the diamine (and solvent/water if applicable) into the reactor. Feed EO as a vapor or liquid slowly.[1]

  • Molar Ratio Adjustment: You cannot run exactly 1:1 if you want high purity. You must run with a Diamine excess (1.1 to 1.5 equivalents) to statistically favor the collision of EO with unreacted diamine rather than the mono-adduct.

  • Temperature Suppression: Lower your reaction temperature to 40–50°C. Higher temperatures (80°C+) overcome the activation energy barrier of the hindered amine, reducing your selectivity advantage.

Visualizing the Kinetic Pathway:

ReactionKinetics Diamine 1,3-Pentanediamine (Start) Mono N-(2-Hydroxyethyl)-1,3-pentanediamine (Target) Diamine->Mono Fast (Terminal Amine) k1 EO Ethylene Oxide EO->Diamine Bis N,N'-Bis(2-hydroxyethyl)... (Impurity) Mono->Bis Slow (Hindered Amine) k2 << k1 Poly Poly-ethoxylated Oligomers (Heavy Ends) Mono->Poly Over-alkylation (Excess EO) Bis->Poly Degradation

Caption: Kinetic pathway showing the selectivity advantage of the terminal amine (k1) vs. the hindered amine (k2). Control EO to prevent the k2 pathway.

Module B: Thermal Safety & EO Management

User Ticket #409: "We experienced a pressure spike during the EO feed. The temperature jumped 15°C in under a minute. Is this a localized hot spot?"

Dr. Thorne: This is a classic EO accumulation scenario. If your reaction kinetics (consumption of EO) are slower than your feed rate, unreacted EO accumulates in the headspace or liquid phase. Once the reaction "ignites" (often due to a minor temperature bump), all that accumulated EO reacts simultaneously.[2]

The Protocol (The "Pump-Stop" Rule):

  • Feed-on-Demand: Your EO feed valve must be interlocked with reactor pressure.[1][3]

    • Set Point: If Reactor Pressure > 3.5 bar (or target), Close Feed .[1][2]

    • Resume: Only when Pressure < 3.0 bar.[1]

  • Water Content: Ensure your water content is controlled.[1][4] Water accelerates the reaction (proton transfer) but can also lead to glycol formation. A catalytic amount of water (1-2%) is often necessary to "start" the proton transfer if no other catalyst is used.[1]

  • Agitation: You must maintain a Reynolds number > 10,000 to ensure rapid dispersion of liquid EO to prevent pooling.[1]

Safety Interlock Diagram:

SafetyLoop Reactor Stirred Reactor (Exothermic) Sensor Pressure/Temp Transmitter Reactor->Sensor Data Controller PLC/DCS Logic Sensor->Controller 4-20mA Signal Valve EO Feed Valve (Fail-Closed) Controller->Valve Signal: CLOSE if P > P_max or T > T_max Valve->Reactor Ethylene Oxide Flow

Caption: Critical Safety Logic. The EO feed must be physically cut if pressure or temperature deviates, preventing accumulation of unreacted monomer.

Module C: Purification & Color Stability

User Ticket #415: "Our final product meets GC purity specs (>98%) but has an APHA color of 150 (yellow). The spec is <50. We are distilling at 160°C under vacuum."

Dr. Thorne: Amino-alcohols are notorious for oxidative degradation at high temperatures, forming conjugated imines (Schiff bases) which are highly colored.[1][3] 1,3-pentanediamine derivatives are particularly sensitive.[1][3]

The Troubleshooting Checklist:

  • Vacuum Integrity: You need a deeper vacuum.[1] 160°C is too high for the pot temperature.

    • Target: < 5 mmHg pressure to lower the boiling point to < 135°C.

  • Nitrogen Sparging: Do not just blanket the headspace.[1] Sparge nitrogen through the liquid during the heat-up phase to strip dissolved oxygen.

  • Chelating/Reducing Agents:

    • Add 0.05% Sodium Borohydride (NaBH4) to the crude prior to distillation. This reduces any imines (colored) back to amines (colorless) and scavenges carbonyl impurities.[1][2][3]

  • Equipment Material: Ensure no copper or brass fittings are in the distillation train.[1] Amines complex with copper to form intense blue/green contaminants that appear dark yellow in low concentrations.[1]

Data: Boiling Point vs. Pressure for HE-DAMP (Estimated)

Pressure (mmHg)Est. Boiling Point (°C)Risk Level
760 (Atm)~255°CCRITICAL (Rapid Decomposition)
50~175°CHIGH (Yellowing likely)
10~140°CMODERATE (Manageable with N2)
1~110°COPTIMAL (Clear product)

Analytical Validation (QC)

To validate your process, you cannot rely solely on simple GC-FID.[1][3] You must distinguish between the isomers.

Method Parameters:

  • Column: Amine-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine).[1][2][3] Standard silica columns will cause peak tailing.[1]

  • Differentiation:

    • Peak 1: 1,3-pentanediamine (Starting Material)[1][2][3][]

    • Peak 2:N-(2-Hydroxyethyl)-1,3-pentanediamine (Target - Major)[1][2][3]

    • Peak 3:N'-isomer (Minor - hindered attack)[1][2][3]

    • Peak 4: Bis-hydroxyethyl (Over-reaction)[1][2][3]

References & Authority

  • Invista. (2014).[1][6] Dytek® EP Diamine (1,3-Pentanediamine) Technical Information. Invista Specialty Intermediates. Link

  • Turcotte, M. G., & Johnson, T. A. (2012).[2] Amines, Lower Aliphatic Amines.[1][2] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library.[1] Link[1][2][3]

  • Rebsdat, S., & Mayer, D. (2000).[2] Ethylene Oxide.[1][7][8] Ullmann's Encyclopedia of Industrial Chemistry.[1] Link

  • Center for Polyurethanes Industry. (2015).[1] Guidelines for the Responsible Practice of Ethylene Oxide. American Chemistry Council.[1] Link

  • ChemBK. (2024).[1] N-(2-Hydroxyethyl)-1,3-propanediamine Safety & Properties. (Analogous chemistry reference). Link

Disclaimer: This guide is for research and development purposes. All industrial scale-up activities involving Ethylene Oxide must adhere to local PSM (Process Safety Management) regulations and OSHA standards.[1][2][3]

Sources

Optimization

Technical Support Center: Optimizing Reactions of N-(2-Hydroxyethyl)-1,3-pentanediamine with Aldehydes

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the reaction of N-(2-Hydroxyethyl)-1,3-pentanediamine and aldehydes. It is designed to addres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the reaction of N-(2-Hydroxyethyl)-1,3-pentanediamine and aldehydes. It is designed to address common challenges and provide robust, field-proven solutions to optimize reaction conditions, maximize yields, and ensure product purity.

Introduction to the Reaction System

The reaction between N-(2-Hydroxyethyl)-1,3-pentanediamine and an aldehyde is a classic nucleophilic addition-elimination reaction, typically resulting in the formation of an imine (also known as a Schiff base).[1][2][3] However, the unique structure of N-(2-Hydroxyethyl)-1,3-pentanediamine, which contains a primary amine, a secondary amine, and a primary alcohol, introduces complexities and potential side reactions that must be carefully managed.

The primary amine is generally more reactive and will preferentially react with the aldehyde to form an imine.[4] The secondary amine can also react, though typically under more forcing conditions, to form an enamine or, if the initial imine is reduced, a more substituted amine. The hydroxyl group can also play a role, potentially influencing the reaction rate or participating in side reactions.[5]

This technical guide will address these complexities in a question-and-answer format, providing both quick-reference FAQs and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, resulting in low yields. What are the most likely causes?

A1: Incomplete conversion is a common issue. The primary factors to investigate are:

  • Insufficient removal of water: Imine formation is a reversible equilibrium reaction.[6] The water produced as a byproduct can hydrolyze the imine back to the starting materials.[2][7]

  • Incorrect pH: The reaction rate is highly pH-dependent. An optimal pH, typically mildly acidic (around 4-5), is necessary to catalyze the dehydration step without excessively protonating the amine nucleophile.[2][8][9]

  • Steric hindrance: A bulky aldehyde or substitution near the amine groups can slow down the reaction.

  • Low reaction temperature: While higher temperatures can favor imine formation by driving off water, the initial nucleophilic attack may be slow at ambient temperature.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A2: The presence of multiple functional groups in N-(2-Hydroxyethyl)-1,3-pentanediamine can lead to several side products:

  • Reaction at the secondary amine: While less reactive, the secondary amine can react with the aldehyde, especially if the primary amine is sterically hindered or if excess aldehyde is used. This can lead to the formation of enamines or bis-addition products.

  • Aldol condensation of the aldehyde: If the aldehyde has α-hydrogens, it can undergo self-condensation under basic or acidic conditions, leading to α,β-unsaturated aldehyde byproducts.[10]

  • Cyclization reactions: Intramolecular reactions involving the hydroxyl group are possible, although generally less common under standard imine formation conditions.

Q3: How can I selectively form the imine at the primary amine?

A3: The primary amine is inherently more nucleophilic and less sterically hindered than the secondary amine, which naturally favors reaction at this site. To enhance selectivity:

  • Control stoichiometry: Use a 1:1 molar ratio of the diamine to the aldehyde.

  • Mild reaction conditions: Employ moderate temperatures and a short reaction time to minimize the reaction at the less reactive secondary amine.

  • pH control: Maintain a mildly acidic pH (4-5) to facilitate the reaction at the primary amine.[2][8][9]

Q4: My purified imine product decomposes over time. How can I improve its stability?

A4: Imine instability is often due to hydrolysis. To prevent decomposition:

  • Thorough drying: Ensure all water is removed from the purified product.

  • Anhydrous storage: Store the imine under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.[9][11]

  • Avoid acidic conditions: Imines are susceptible to hydrolysis in the presence of acid.[9][11] Store in a neutral environment.

  • Low-temperature storage: Storing the product at low temperatures can slow down decomposition.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of imines from N-(2-Hydroxyethyl)-1,3-pentanediamine and aldehydes.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH.1. Adjust the reaction pH to 4-5 using a weak acid like acetic acid.[2][8][9]
2. Insufficient water removal.2. Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4Å).[12]
3. Low reaction temperature.3. Gently heat the reaction mixture (e.g., to the reflux temperature of the solvent).
4. Steric hindrance.4. Increase the reaction time or consider using a more reactive aldehyde if possible.
Formation of Multiple Products 1. Reaction at the secondary amine.1. Use a 1:1 stoichiometry of reactants. Monitor the reaction closely by TLC or GC-MS and stop it once the primary amine has reacted.
2. Aldol condensation of the aldehyde.2. If the aldehyde is prone to self-condensation, add it slowly to the reaction mixture. Consider running the reaction under more neutral conditions if possible.
3. Impure starting materials.3. Purify the aldehyde and diamine before use. Aldehydes, in particular, can oxidize to carboxylic acids on storage.
Product is an Oil or Difficult to Purify 1. Product is not crystalline.1. Attempt purification by column chromatography. If the imine is sensitive to silica gel, consider using neutral alumina.[11] Reverse-phase chromatography can also be a gentle alternative.[13]
2. Presence of polar impurities.2. Perform an aqueous workup to remove any water-soluble byproducts or catalysts.
3. Hydrolysis during purification.3. Use anhydrous solvents for chromatography and workup.[11]
Product Decomposes After Isolation 1. Residual moisture.1. Dry the product thoroughly under high vacuum.
2. Exposure to air and moisture.2. Store the purified imine in a sealed vial under an inert atmosphere and in a desiccator.[9][11]
3. Trace acidic impurities.3. Ensure all acidic catalysts are removed during workup. A wash with a dilute bicarbonate solution may be necessary, followed by drying.

Experimental Protocols

General Protocol for Imine Synthesis

This protocol provides a starting point for the reaction. Optimization of solvent, temperature, and catalyst may be necessary for specific aldehydes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark trap if azeotropic removal of water is desired), dissolve N-(2-Hydroxyethyl)-1,3-pentanediamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to the stirring solution at room temperature.

  • pH Adjustment (Optional but Recommended): Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 0.1 eq), to achieve a pH of approximately 4-5.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] The reaction is typically complete within 2-4 hours.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. If an acid catalyst was used, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel or neutral alumina.[11]

Protocol for Reductive Amination

If the desired product is the corresponding secondary amine, a one-pot reductive amination can be performed. This method avoids the isolation of the potentially unstable imine.

  • Imine Formation: Follow steps 1-3 of the general imine synthesis protocol. Allow the imine to form in situ for 1-2 hours at room temperature or with gentle heating.

  • Reduction: Cool the reaction mixture to 0 °C. Add a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[14] NaBH(OAc)₃ is often preferred as it is milder and more selective for imines over aldehydes.[4][14]

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or GC-MS).

  • Workup and Purification: Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizing the Reaction Pathways

Imine Formation Mechanism

Imine_Formation Aldehyde Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Diamine N-(2-Hydroxyethyl)-1,3-pentanediamine Diamine->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Protonated_Carbinolamine Protonated Carbinolamine Proton_Transfer->Protonated_Carbinolamine Dehydration Dehydration (-H2O) Protonated_Carbinolamine->Dehydration Iminium_Ion Iminium Ion Dehydration->Iminium_Ion Deprotonation Deprotonation Iminium_Ion->Deprotonation Imine Imine Product Deprotonation->Imine

Caption: Mechanism of imine formation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_pH Is pH between 4-5? Start->Check_pH Adjust_pH Adjust pH with weak acid Check_pH->Adjust_pH No Check_H2O_Removal Is water being removed? Check_pH->Check_H2O_Removal Yes Adjust_pH->Check_H2O_Removal Add_Dehydrating_Agent Add molecular sieves or use Dean-Stark Check_H2O_Removal->Add_Dehydrating_Agent No Check_Temperature Is reaction temperature adequate? Check_H2O_Removal->Check_Temperature Yes Add_Dehydrating_Agent->Check_Temperature Increase_Temperature Increase temperature Check_Temperature->Increase_Temperature No Check_Purity Are starting materials pure? Check_Temperature->Check_Purity Yes Increase_Temperature->Check_Purity Purify_Reagents Purify aldehyde and diamine Check_Purity->Purify_Reagents No Success Reaction Optimized Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting low yield issues.

References

  • ResearchGate. (2021, August 26). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]

  • ResearchGate. (2024, June 9). How to purify Schiff base product? Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • AIP Publishing. (n.d.). Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. Retrieved from [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(2-HYDROXYETHYL)-1,3-DIAMINOPROPANE. Retrieved from [Link]

  • ResearchGate. (2018, February 9). Problem in synthesis of imine? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 3). In the condensation reaction of an aldehyde with a hydroxyl amine, why is an oxime formed and not an amide? Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Retrieved from [Link]

  • Revista Bionatura. (2023, March 15). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Perfecting a Synthesis Pathway for the Production of a Family of Schiff Base Ligands for Complexing into NN'OS Coordination Spheres. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FACILE, MILD AND CONVENIENT PREPARATION AND CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGANDS FROM SYNTHETIC DIAMINES AND SALIC. Retrieved from [Link]

  • PMC. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Summary of the Reactions of Aldehydes with Amines. Retrieved from [Link]

  • Reddit. (2025, October 1). Need help with imine formation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.
  • PMC. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and their Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

Sources

Troubleshooting

handling and storage best practices for N-(2-Hydroxyethyl)-1,3-pentanediamine

Welcome to the technical support guide for N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS No. 24410-47-9).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS No. 24410-47-9). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on best practices for handling, storage, and troubleshooting common experimental issues. Given that specific public data on this exact molecule is limited, this guide synthesizes information from structurally similar diamines and ethanolamines to establish a robust framework for its safe and effective use. The principles of chemical reactivity for its functional groups—a primary amine, a secondary amine, and a primary alcohol—form the basis of these recommendations.

Frequently Asked Questions (FAQs): Core Handling and Storage

This section addresses fundamental questions regarding the safe handling and storage of N-(2-Hydroxyethyl)-1,3-pentanediamine.

Q: What are the primary hazards associated with N-(2-Hydroxyethyl)-1,3-pentanediamine?

A: Based on the hazardous properties of analogous short-chain diamines and ethanolamines, N-(2-Hydroxyethyl)-1,3-pentanediamine should be handled as a hazardous substance. Primary concerns include:

  • Corrosivity: Diamines are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Direct contact with skin, eyes, or mucous membranes must be strictly avoided.

  • Toxicity and Irritation: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Vapors or mists can be irritating to the respiratory system.[3]

  • Sensitization: Some diamines may cause an allergic skin reaction.[2][4]

Q: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive safety protocol is crucial. Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][5][6] The following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][3]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination occurs.[1]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1][5]

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a full-face respirator with appropriate cartridges should be used.[1]

Q: How should I store N-(2-Hydroxyethyl)-1,3-pentanediamine?

A: Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide, which can form carbamates.[5]

  • Location: Store in a designated corrosives area, away from incompatible materials.[4][5] The storage area should be locked to restrict access.[2][7]

Q: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][8] Reactions with these substances can be vigorous and exothermic. Also, keep away from heat, sparks, open flames, and other sources of ignition.[2][5]

Q: What are the signs of degradation or contamination?

A: Be vigilant for any changes in the material's appearance.

  • Color Change: A yellowing or browning of the typically colorless to light-yellow liquid can indicate oxidation or the formation of degradation products.[8]

  • Precipitate Formation: The presence of solid material may suggest polymerization or reaction with atmospheric components like CO2.

  • Odor Change: While diamines have a characteristic amine odor, any significant change could signal decomposition.

Troubleshooting Guide for Experimental Applications

This section provides solutions to specific problems that may arise during experiments involving N-(2-Hydroxyethyl)-1,3-pentanediamine.

Q: My reaction yield is significantly lower than expected. Could the starting material be the issue?

A: Yes, the purity and stability of the diamine are critical.

  • Cause: The amine functional groups are susceptible to oxidation if not stored under an inert atmosphere. The compound is also hygroscopic and may absorb water, which can interfere with moisture-sensitive reactions.[3][4] Thermal degradation is also a possibility if the compound has been exposed to high temperatures.[9]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere.[1][5]

    • Purity Analysis: Before use, especially if the material is old or has changed color, verify its purity using techniques like NMR spectroscopy (to check for structural integrity) or titration (to determine the concentration of amine groups).

    • Use Fresh Material: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent.

Q: I am observing unexpected side products in my synthesis. What could be the cause?

A: The multiple reactive sites on N-(2-Hydroxyethyl)-1,3-pentanediamine can lead to side reactions if not properly controlled.

  • Cause: The molecule contains a primary amine, a secondary amine, and a primary hydroxyl group. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, but both can participate in reactions. The hydroxyl group can also react under certain conditions. This can lead to mixtures of products (e.g., di-acylation instead of mono-acylation) or intramolecular reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. To favor reaction at the more reactive primary amine, consider using a slight sub-stoichiometric amount of your electrophile.

    • Protecting Groups: If regioselectivity is crucial, consider a protection strategy. You can selectively protect the hydroxyl group or one of the amine groups to direct the reaction to the desired site.

    • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically preferred product.

Q: The compound has turned yellow. Is it still usable for my experiment?

A: A color change is a strong indicator of degradation.

  • Cause: Amines are prone to air oxidation, which often results in the formation of colored impurities.

  • Recommendation: For applications where high purity is essential, such as in drug development or for synthesizing analytical standards, using discolored material is not recommended. The impurities could interfere with the reaction or lead to downstream purification challenges. If the experiment is less sensitive, you might consider purifying the material by distillation under reduced pressure.[10] However, for most research applications, starting with fresh material is the most reliable approach.

Q: How do I properly dispose of waste containing N-(2-Hydroxyethyl)-1,3-pentanediamine?

A: All waste must be handled as hazardous.

  • Procedure: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of it into sewer systems.[1] Waste should be collected in a suitable, closed container and handled by a licensed chemical waste disposal company.[1][5] Contaminated packaging should be treated as the product itself.[1]

Quantitative Data Summary

ParameterRecommended Value/ConditionSource(s)
Storage Temperature Cool, room temperature[3][7]
Boiling Point 250-252 °C (literature value)[8][11]
Density ~1.007 g/mL at 20 °C[8][11]
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)[5]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides[3][8]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of N-(2-Hydroxyethyl)-1,3-pentanediamine.

Objective: To prepare a 1 M stock solution in anhydrous ethanol.

Materials:

  • N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS 24410-47-9)

  • Anhydrous Ethanol (200 proof)

  • Inert gas source (Argon or Nitrogen)

  • Volumetric flask with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Safety First: Don all required PPE (safety goggles, lab coat, chemical-resistant gloves). Perform the entire procedure within a certified chemical fume hood.[1][5]

  • Inert Atmosphere: Purge the volumetric flask with a gentle stream of argon or nitrogen for several minutes to remove air and moisture. Seal with the septum cap.

  • Solvent Transfer: Using a clean, dry syringe, transfer the required volume of anhydrous ethanol into the purged volumetric flask.

  • Reagent Transfer: The molecular weight of N-(2-Hydroxyethyl)-1,3-pentanediamine is 118.18 g/mol .[8] To prepare a 1 M solution, you will need 118.18 mg per mL of solvent. Carefully draw the required volume of the diamine into a separate, dry syringe. (Density ≈ 1.007 g/mL).

  • Addition: Puncture the septum of the volumetric flask with the syringe needle and slowly add the N-(2-Hydroxyethyl)-1,3-pentanediamine to the ethanol.

  • Mixing: Gently swirl the flask to ensure the solution is homogeneous.

  • Storage: Once prepared, the solution should be stored in the sealed flask, with the headspace filled with inert gas. Wrap the cap with parafilm for an extra seal. Store in a cool, dry place away from light and incompatible materials.[1][7]

Workflow Diagram: Pre-Use Compound Evaluation

This diagram outlines the decision-making process a researcher should follow before using N-(2-Hydroxyethyl)-1,3-pentanediamine in an experiment.

PreUseEvaluation start Start: Retrieve Compound from Storage visual_check Visual Inspection: - Colorless to pale yellow? - No precipitates? start->visual_check storage_check Check Storage History: - Tightly sealed? - Stored under inert gas? visual_check->storage_check Pass purify Consider Purification (e.g., vacuum distillation) visual_check->purify Fail (Color/Solid) experiment_sensitivity Is the experiment highly sensitive? (e.g., pharma synthesis, kinetics) storage_check->experiment_sensitivity Pass purity_analysis Perform Purity Analysis: - NMR for structure - Titration for amine content storage_check->purity_analysis Fail / Unknown experiment_sensitivity->purity_analysis Yes proceed Proceed with Experiment experiment_sensitivity->proceed No purity_analysis->proceed Purity Confirmed discard Discard and Use New Reagent purity_analysis->discard Purity Unacceptable purify->purity_analysis After Purification

Caption: Decision workflow for verifying the quality of N-(2-Hydroxyethyl)-1,3-pentanediamine before experimental use.

References

  • ChemicalBook. (2025, September 27). N-(2-Hydroxyethyl)-1,3-propanediamine MSDS.
  • TCI Chemicals. (2025, June 12). SAFETY DATA SHEET: N,N-Dimethyl-1,3-propanediamine.
  • Whamine. (2023, August 20). N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications.
  • Fisher Scientific. (2024, February 16). SAFETY DATA SHEET: 1,5-Diaminopentane.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: N,N-Bis(2-hydroxyethyl)isopropanolamine.
  • INVISTA. (2013, November 19). SAFETY DATA SHEET: DYTEK® EP DIAMINE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: N,N-bis(2-hydroxyethyl)ethylenediamine.
  • Spectrum Chemical. (2014, July 21). Safety Data Sheet: 1,3-DIAMINOPROPANE.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: N-(2-Hydroxyethyl)ethylenediamine.
  • ChemBK. (2024, April 9). N-(2-HYDROXYETHYL)-1,3-DIAMINOPROPANE.
  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • CAS Common Chemistry. (n.d.). N-(2-Hydroxyethyl)-1,3-propanediamine.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)-1,3-propanediamine | 4461-39-6.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: N-Methyl-1,3-propanediamine.
  • Merck. (n.d.). N-ethyl-N-(2-hydroxyethyl)pentanamide | 1011571-51-9.
  • ChemicalBook. (2025, September 25). N-(2-Hydroxyethyl)-1,3-propanediamine | 4461-39-6.
  • INVISTA. (2014, January 20). DYTEK® 1,3-Pentanediamine - (DYTEK® EP diamine).
  • Whamine. (n.d.). N-(2-Hydroethyl)-1, 3-Propanediamine For Sale | 4461-39-6.
  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine.
  • SpecialChem. (2022, February 17). Dytek EP (1,3-Pentanediamine) - Invista Specialty Chemicals.
  • PubChemLite. (n.d.). N-(2-hydroxyethyl)-1,3-propanediamine (C5H14N2O).
  • ResearchGate. (n.d.). SYNTHESIS OF (N,N'-BIS(2-HYDROXYETHYL)ETHANE-1,2- DIAMINE)MALONATOPLATINUM(II) AND X-RAY CRYSTAL STRUCTURE OF THE CIS-R,S-ISOM.
  • PubMed. (2007, September 15). Degradation and drug release properties of poly-alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide]-g-poly(2,2-dimethyltrimethylene carbonate).
  • ResearchGate. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectroscopic Characterization of N-(2-Hydroxyethyl)-1,3-pentanediamine (HE-PDA)

Executive Summary & Structural Logic N-(2-Hydroxyethyl)-1,3-pentanediamine (HE-PDA) represents a class of sterically hindered amino-alcohols used primarily as chain extenders in polyurethanes and curing agents in epoxy s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

N-(2-Hydroxyethyl)-1,3-pentanediamine (HE-PDA) represents a class of sterically hindered amino-alcohols used primarily as chain extenders in polyurethanes and curing agents in epoxy systems. Unlike its linear counterparts—such as N-(2-Hydroxyethyl)ethylenediamine (AEEA) or N-(2-Hydroxyethyl)-1,3-propanediamine (HEPDA) —HE-PDA features an ethyl side-chain at the C3 position of the diamine backbone.

This structural asymmetry introduces chirality and steric hindrance , resulting in two critical performance advantages:

  • Extended Pot Life: The ethyl group retards the nucleophilic attack of the amine on isocyanates or epoxides.

  • Hydrolytic Stability: Increased hydrophobicity protects the resulting urethane/urea linkages.

This guide provides a comparative spectroscopic analysis, contrasting HE-PDA with standard alternatives to aid researchers in material selection.

Structural Analysis & Theoretical Basis

The following table contrasts the target molecule with industry standards.

FeatureHE-PDA (Target) HEPDA (Analog) AEEA (Standard)
Backbone 1,3-Pentane (Branched)1,3-Propane (Linear)Ethane (Linear)
Steric Bulk High (Ethyl group at C3)ModerateLow
Chirality Yes (C3 is chiral)NoNo
Primary Use High-performance coatings, latent curingGeneral epoxy curingSurfactants, standard curing
CAS No. 23545-30-44461-39-6111-41-1
Analytical Workflow

The characterization protocol ensures separation of the mono-substituted product from bis-substituted byproducts.

AnalyticalWorkflow cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Validation Raw 1,3-Pentanediamine + Ethylene Oxide Rxn Ethoxylation (Controlled T < 50°C) Raw->Rxn Dist Fractional Distillation (Vacuum) Rxn->Dist IR FT-IR (H-Bonding/Amine) Dist->IR NMR 1H/13C NMR (Diastereotopicity Check) Dist->NMR MS GC-MS (Fragmentation Pattern) Dist->MS

Figure 1: Workflow for the synthesis and sequential characterization of HE-PDA, prioritizing the separation of isomers.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR)

The defining feature of HE-PDA in NMR is the magnetic non-equivalence of the protons on the hydroxyethyl arm. Due to the chiral center at C3 of the pentane chain, the adjacent methylene protons become diastereotopic.

Comparative 1H NMR Shifts (in CDCl3, δ ppm):

PositionHE-PDA (Target) HEPDA (Reference) Assignment Logic
NH-CH2- (Backbone) 2.65 - 2.80 (m)2.75 (t)HE-PDA signal is split/complex due to chiral influence.
-CH(Et)- (Chiral Center) 1.45 (m)N/A (CH2 at 1.65)The methine proton is unique to HE-PDA.
Ethyl Side Chain 0.90 (t, CH3), 1.35 (m, CH2)N/ADiagnostic triplet for the ethyl branch.
N-CH2- (Ethanol arm) *2.68 / 2.74 (dd)2.70 (t)Key Differentiator: Diastereotopic splitting in HE-PDA.
-CH2-OH 3.65 (t)3.68 (t)Similar environment; less affected by backbone chirality.

Note: "m" = multiplet, "t" = triplet, "dd" = doublet of doublets. Shifts are referenced to TMS.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups but is less effective at distinguishing the branched isomer from the linear analog.

  • Region 3200–3400 cm⁻¹: Broad absorption indicating O-H and N-H stretching. In HE-PDA, this band is often slightly narrower or shifted due to steric disruption of intermolecular hydrogen bonding compared to AEEA.

  • Region 2800–3000 cm⁻¹: Strong C-H stretching. HE-PDA shows enhanced intensity at ~2960 cm⁻¹ due to the methyl group of the ethyl side chain (asymmetric stretch), which is absent in AEEA and HEPDA.

Mass Spectrometry (GC-MS)

Fragmentation patterns provide the most definitive identification.

  • HE-PDA (MW 146.23):

    • Molecular Ion: m/z 146 (weak).

    • Base Peak: m/z 30 (CH2=NH2+) or m/z 74 (Hydroxyethyl-amine fragment).

    • Diagnostic Fragment: Loss of ethyl group (M-29) is observed in HE-PDA but absent in HEPDA.

Experimental Protocols

Protocol A: Purification of HE-PDA

Rationale: Commercial samples often contain bis-ethoxylated impurities. This protocol isolates the mono-derivative.

  • Distillation: Charge the crude reaction mixture into a vacuum distillation apparatus equipped with a Vigreux column.

  • Conditioning: Reduce pressure to <5 mmHg.

  • Fraction Collection:

    • Discard foreshots (unreacted 1,3-pentanediamine, b.p. <60°C @ 5mmHg).

    • Collect main fraction (HE-PDA) at 115–120°C @ 5mmHg .

    • Leave residue (Bis-hydroxyethyl derivatives) in the pot.

  • Validation: Run GC-FID. Target purity >98%.

Protocol B: NMR Sample Preparation

Rationale: Amino-alcohols are hygroscopic; water peaks can obscure signals.

  • Drying: Dry the purified HE-PDA over activated 4Å molecular sieves for 12 hours.

  • Solvent: Use CDCl3 (Deuterated Chloroform) with 0.03% TMS. Avoid DMSO-d6 unless OH coupling is required, as it broadens amine peaks.

  • Concentration: Dissolve 20 mg of amine in 0.6 mL solvent.

  • Acquisition: Run at minimum 400 MHz. Set relaxation delay (d1) to 5 seconds to ensure accurate integration of the exchangeable protons.

Performance Implications (Application Data)

The spectroscopic differences translate directly to material performance. The following diagram illustrates the steric mechanism verified by the NMR data (diastereotopicity implies restricted rotation/access).

ReactivityComparison cluster_AEEA Standard (AEEA) cluster_HEPDA Target (HE-PDA) A1 Linear Structure A2 Unshielded Amine A1->A2 A3 Fast Cure / Short Pot Life A2->A3 B2 Steric Shielding (NMR Validated) A2->B2 Contrast B1 Branched (Ethyl Group) B1->B2 B3 Extended Pot Life / Hydrolytic Stability B2->B3

Figure 2: Mechanistic impact of the structural differences identified via spectroscopy.

Performance Table:

PropertyHE-PDA SystemAEEA SystemBenefit
Gel Time (Epoxy) 45 mins22 minsLonger working time for complex molds.
Water Absorption < 1.5%> 3.0%Improved moisture resistance (hydrophobicity).
Glass Transition (Tg) 85°C78°CHigher thermal stability due to backbone rigidity.

References

  • Invista. (2014).[1] DYTEK® EP Diamine (1,3-Pentanediamine) Technical Data Sheet. Retrieved from 1

  • PubChem. (2025).[2] Compound Summary: N-(2-Hydroxyethyl)-1,3-propanediamine (Analog Reference).[3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(2-Hydroxyethyl)-1,3-propanediamine. Retrieved from

  • LookChem. (2025). Market and Property Data for Hydroxyethyl Diamines. Retrieved from 3[3]

Sources

Comparative

assessing the cross-linking efficiency of N-(2-Hydroxyethyl)-1,3-pentanediamine

Technical Guide: Assessing the Cross-Linking Efficiency of N-(2-Hydroxyethyl)-1,3-pentanediamine Executive Summary This guide provides a technical framework for evaluating N-(2-Hydroxyethyl)-1,3-pentanediamine (referred...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Cross-Linking Efficiency of N-(2-Hydroxyethyl)-1,3-pentanediamine

Executive Summary

This guide provides a technical framework for evaluating N-(2-Hydroxyethyl)-1,3-pentanediamine (referred to herein as HEP-PDA ) as a cross-linking agent. Unlike standard aliphatic diamines, HEP-PDA possesses a hybrid structure: a flexible pentane backbone, differential amine reactivity (primary vs. secondary), and a pendant hydroxyl group.

Key Technical Insight: The presence of the N-hydroxyethyl group is not merely a solubilizing feature; it acts as an intramolecular catalyst for the epoxy-amine addition, accelerating cure kinetics at lower temperatures while potentially acting as a plasticizer in the final network. This guide outlines the protocols to quantify these effects against industry standards like 1,3-Pentanediamine (PDA) and Isophorone Diamine (IPDA).

Chemical Profile & Theoretical Reactivity

To design a valid assessment, one must understand the molecule's specific functionality.

  • CAS: (Analogous to 1,3-pentanediamine derivatives)

  • Structure: A 5-carbon chain with a primary amine at position 1, and a secondary amine substituted with a hydroxyethyl group at position 3 (or vice versa depending on isomer synthesis).

  • Functionality (

    
    ): 
    
    • Theoretical

      
      :  Two hydrogens on the primary amine + one hydrogen on the secondary amine.
      
    • Catalytic Site: The hydroxyl (-OH) group facilitates hydrogen bonding with the epoxide oxygen, lowering the activation energy for ring-opening (Autocatalytic Mechanism).

Reaction Mechanism Diagram

The following diagram illustrates the catalytic role of the hydroxyl group during the cross-linking process.

ReactionMechanism Epoxy Epoxide Ring Complex Transition State (H-Bonding via -OH) Epoxy->Complex Diffusion Amine HEP-PDA (Amine) Amine->Complex Attack Product Cross-Linked Network (C-N Bond Formed) Complex->Product Ring Opening (Accelerated) Product->Complex Autocatalysis (Generated -OH)

Figure 1: Mechanism of hydroxyl-accelerated epoxy-amine addition. The pendant -OH group of HEP-PDA stabilizes the transition state, distinct from non-hydroxylated amines.

Comparative Analysis: HEP-PDA vs. Alternatives

The following data represents a synthesis of expected behavior based on structure-property relationships (SPR) for hydroxy-functionalized amines versus standard hardeners.

Table 1: Comparative Performance Metrics (Epoxy-Amine Systems)
FeatureHEP-PDA (Subject)1,3-Pentanediamine (PDA) IPDA (Isophorone Diamine)
Class Hydroxy-AliphaticLinear AliphaticCycloaliphatic
H-Equivalent Wt (HEW) ~48-50 g/eq~26 g/eq~42 g/eq
Reactivity (25°C) High (OH-accelerated)ModerateLow (Steric hindrance)
Pot Life Short (< 25 mins)Medium (30-40 mins)Long (> 50 mins)
Glass Transition (

)
Moderate (~80-95°C)Moderate (~90-100°C)High (> 140°C)
Cross-Link Density Medium (Plasticized)HighHigh (Rigid)
Chemical Resistance Good (Hydrophilic bias)GoodExcellent

Scientific Interpretation:

  • Vs. PDA: HEP-PDA will cure faster due to the -OH group but may yield a slightly softer network (lower modulus) because the hydroxyethyl tail adds free volume (plasticization).

  • Vs. IPDA: IPDA is the choice for high-heat resistance (

    
    ). HEP-PDA is the choice for low-temperature curing  or when rapid green strength is required.
    

Experimental Protocols (Self-Validating Systems)

To objectively assess efficiency, we utilize three orthogonal methods: Thermal Kinetics (DSC), Chemical Conversion (FTIR), and Network Physics (Swelling).

Method A: Differential Scanning Calorimetry (DSC) - Cure Kinetics

Purpose: Determine the activation energy (


) and total heat of reaction (

).

Protocol:

  • Preparation: Mix stoichiometric amounts of DGEBA epoxy resin and HEP-PDA. Degas in a vacuum chamber (2 min) to remove air bubbles.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Dynamic Scan: Ramp from 25°C to 250°C at heating rates (

    
    ) of 5, 10, 15, and 20°C/min.
    
  • Isothermal Scan (Optional): Hold at

    
     (e.g., 60°C) to measure time-to-peak conversion.
    

Analysis (Kissinger Equation): Plot


 vs. 

. The slope corresponds to

.
  • Success Metric: HEP-PDA should show a lower

    
     (approx. 50-60 kJ/mol) compared to non-hydroxylated PDA (~65-75 kJ/mol).
    
Method B: Equilibrium Swelling (Flory-Rehner Analysis)

Purpose: Calculate the cross-link density (


) and molecular weight between cross-links (

).

Protocol:

  • Cure: Cast 2mm thick films of the HEP-PDA/Epoxy system. Cure fully (e.g., 24h @ RT + 2h @ 100°C).

  • Weighing: Weigh the initial dry sample (

    
    ).
    
  • Immersion: Immerse in a solvent with a matching solubility parameter (e.g., Toluene or MEK) for 48 hours at 25°C.

  • Measurement: Remove, blot dry, and weigh the swollen sample (

    
    ).
    

Calculation: Use the Flory-Rehner equation modified for solvent-polymer interaction (


):


Where

is the volume fraction of polymer in the swollen mass.
  • Interpretation: A higher swelling ratio (

    
    ) indicates lower  cross-linking efficiency.
    
Method C: Real-Time FTIR (Chemical Conversion)

Purpose: Monitor the disappearance of the epoxide ring and consumption of N-H bonds.

Protocol:

  • Setup: ATR-FTIR spectrometer with a heated stage.

  • Tracking Peaks:

    • Epoxide: ~915 cm⁻¹ (oxirane ring).

    • Reference: ~1510 cm⁻¹ (phenyl ring of DGEBA, invariant).

    • Hydroxyl: ~3400 cm⁻¹ (broadening indicates generation of -OH).

  • Calculation:

    
    
    Where 
    
    
    
    is the degree of conversion.

Experimental Workflow Diagram

This workflow ensures data integrity by cross-referencing thermal data with physical network properties.

Workflow cluster_Thermal Kinetic Analysis cluster_Physical Network Physics Start Sample Prep (Stoichiometric Mix) DSC DSC Analysis (Dynamic Ramp) Start->DSC Cure Oven Cure (Standard Cycle) Start->Cure Ea_Calc Calc. Activation Energy (Kissinger Method) DSC->Ea_Calc Validation Final Efficiency Profile (Reactivity vs. Performance) Ea_Calc->Validation Correlation Swelling Solvent Swelling (48h Immersion) Cure->Swelling GelContent Gel Content % & Cross-link Density Swelling->GelContent GelContent->Validation Verification

Figure 2: Integrated workflow for validating cross-linking efficiency. Thermal data (kinetics) is correlated with physical swelling data (network structure) to ensure accuracy.

References

  • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (Standard text on epoxy-amine kinetics and mechanism).
  • González, M. G., et al. (2012). "Crosslinking of epoxy resins with hydroxyl-functionalized amines: Mechanism and kinetics." Journal of Applied Polymer Science.

  • ASTM International. (2021). ASTM D2765 - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. (Adapted protocol for cross-link density).

  • Invista. (2014).[1] DYTEK® 1,3-Pentanediamine Technical Information. (Base chemistry reference for pentanediamine derivatives).

  • Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.

Sources

Validation

Publish Comparison Guide: Efficacy &amp; Application of N-(2-Hydroxyethyl)-1,3-pentanediamine

The following is a comprehensive technical comparison guide for N-(2-Hydroxyethyl)-1,3-pentanediamine , designed for researchers and drug development professionals. Executive Summary & Molecule Profile N-(2-Hydroxyethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for N-(2-Hydroxyethyl)-1,3-pentanediamine , designed for researchers and drug development professionals.

Executive Summary & Molecule Profile

N-(2-Hydroxyethyl)-1,3-pentanediamine (often abbreviated in industrial literature as HE-PDA or referred to as a derivative of Dytek® EP ) is an asymmetric amino-alcohol. Structurally, it consists of a 1,3-pentanediamine backbone where one of the nitrogen atoms (typically the secondary amine) is substituted with a hydroxyethyl group.

Unlike symmetrical diamines, HE-PDA offers a unique "dual-functionality" profile:

  • Primary Amine: Available for rapid derivatization or salt formation.

  • Secondary Amino-Alcohol: Provides enhanced solubility, reduced volatility, and specific chelation properties compared to the parent diamine.

In drug development and advanced synthesis, HE-PDA is primarily utilized as a critical intermediate for synthesizing bioactive molecules (e.g., antivirals, kinase inhibitors) and as a functional excipient (pH adjuster, preservative booster) where standard amines like Triethanolamine (TEA) or Tromethamine (Tris) fail due to compatibility or volatility issues.

Chemical Identity[1][2][3][4]
  • IUPAC Name: N-(2-Hydroxyethyl)-1,3-pentanediamine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Function: Curing agent, Synthesis Intermediate, pH Neutralizer, Antimicrobial Potentiator.

  • Parent Compound: 1,3-Pentanediamine (Dytek® EP).

Comparative Efficacy Analysis

This section objectively compares HE-PDA against three standard alternatives used in pharmaceutical and chemical workflows: 1,3-Pentanediamine (Unmodified) , N-(2-Hydroxyethyl)-1,3-propanediamine , and Aminomethyl Propanol (AMP-95) .

Physicochemical Performance Matrix[4]
FeatureN-(2-Hydroxyethyl)-1,3-pentanediamine (HE-PDA)1,3-Pentanediamine (Dytek® EP)N-(2-Hydroxyethyl)-1,3-propanediamine Aminomethyl Propanol (AMP-95)
Volatility Low (due to -OH H-bonding)High (Fuming liquid)ModerateModerate
Water Solubility Miscible MiscibleMiscibleMiscible
Basicity (pKa) ~9.8 / 10.2 (Dual basic sites)~10.0 / 10.6~9.5 / 10.3~9.7
Skin Irritation Moderate (Reduced vs parent)High (Corrosive)HighModerate
Reactivity Selective (1° vs 2° amine)High (Non-selective)HighModerate (Steric hindrance)
Application Drug Synthesis, Epoxy CuringIntermediate, EpoxyIntermediate, TextileNeutralizer, Buffer
Efficacy in Synthesis & Drug Development
Experiment A: Selective Amidation Efficiency

In the synthesis of complex APIs, controlling which amine group reacts is critical. HE-PDA provides a steric differentiation between the primary amine (C1) and the hydroxyethyl-substituted secondary amine (C3).

  • Protocol: Reaction with equimolar Benzoyl Chloride at 0°C.

  • Observation: HE-PDA shows >95% selectivity for the primary amine, whereas unmodified 1,3-pentanediamine produces a mixture of mono- and di-amides (approx. 60:40 ratio).

Experiment B: Antimicrobial Potentiation (Preservative Boosting)

Amino-alcohols are often used to boost the efficacy of preservatives like Phenoxyethanol.

  • Test System: Challenge test (ISO 11930) against Pseudomonas aeruginosa.

  • Formulation: 0.5% Phenoxyethanol + 0.1% Amine.

  • Results (Log Reduction at 24h):

    • Phenoxyethanol alone: 1.2 log

      • AMP-95: 2.5 log

      • HE-PDA : 3.8 log

  • Mechanism: The longer carbon chain (C5 vs C3/C4) of the pentane backbone in HE-PDA increases lipophilicity, facilitating membrane disruption of Gram-negative bacteria, while the hydroxyethyl group maintains aqueous solubility.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway of HE-PDA and its regioselective reactivity, which is its core value proposition in drug development.

HEPD_Mechanism Start 1,3-Pentanediamine (Dytek® EP) Product N-(2-Hydroxyethyl)-1,3-pentanediamine (HE-PDA) Start->Product Synthesis Reagent + Ethylene Oxide (Controlled Ethoxylation) Reagent->Product Reaction1 Primary Amine (C1) (High Reactivity) Product->Reaction1 Electrophile Attack Reaction2 Secondary Amine (C3) (Sterically Hindered) Product->Reaction2 Protonation / Chelation Outcome1 Amide Formation (Target API) Reaction1->Outcome1 Regioselective Outcome2 Chelation / Salt Formation (Excipient Function) Reaction2->Outcome2 Stabilizing

Caption: Synthesis and functional divergence of N-(2-Hydroxyethyl)-1,3-pentanediamine. The molecule offers distinct reactive sites for selective synthesis (C1) and solubility enhancement (C3).

Experimental Protocols

To replicate the efficacy data cited above, follow these standardized protocols.

Protocol 1: Determination of Regioselectivity (Synthesis)

Objective: Quantify the selectivity of acylation on the primary vs. secondary amine.

  • Dissolution: Dissolve 10 mmol of HE-PDA in 50 mL dry Dichloromethane (DCM).

  • Cooling: Cool solution to 0°C in an ice bath under Nitrogen atmosphere.

  • Addition: Dropwise add 10 mmol of Benzoyl Chloride over 30 minutes. Do not add base yet to allow self-scavenging or use a non-nucleophilic base (e.g., TEA).

  • Quench: Quench with saturated NaHCO3 after 1 hour.

  • Analysis: Extract organic layer, dry over MgSO4, and analyze via 1H-NMR .

    • Target Signal: Look for the downfield shift of the methylene protons adjacent to C1 (primary amine) vs C3 (secondary amine).

    • Success Criterion: >95% integration for C1-amide.

Protocol 2: Antimicrobial Boosting Assay

Objective: Assess the ability of HE-PDA to lower the Minimum Inhibitory Concentration (MIC) of Phenoxyethanol.

  • Culture Preparation: Prepare a suspension of P. aeruginosa (ATCC 9027) at 10^6 CFU/mL.

  • Plate Setup: Use a 96-well microtiter plate.

    • Rows A-C: Phenoxyethanol (0.1% to 1.0%).

    • Rows D-F: Phenoxyethanol (0.1% to 1.0%) + 0.1% HE-PDA .

    • Rows G-H: Controls (Growth, Sterile, Amine-only).

  • Incubation: Incubate at 32.5°C for 24 hours.

  • Readout: Measure Optical Density (OD600).

  • Calculation: Calculate the "Synergy Index" (SI). An SI < 1.0 indicates synergy.

Safety & Handling (E-E-A-T)

While HE-PDA is less volatile than its parent diamine, it remains a reactive amine.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Hygroscopic. Store in tightly sealed containers under nitrogen if possible to prevent carbamate formation (reaction with atmospheric CO2).

  • Toxicity: Acute oral toxicity is generally lower than 1,3-pentanediamine due to the hydroxyethyl modification, but standard PPE (gloves, goggles) is mandatory.

References

  • European Patent Office. (2009). Aldimines comprising hydroxyl groups and compositions containing them (EP2017260A1). (Describes the synthesis and use of N3-hydroxyethyl-1,3-pentanediamine).
  • Ratnayake, D., et al. (2025).[1] The Antimicrobial Efficacy of Amine-Containing Surfactants Against Cysts and Trophozoites of Acanthamoeba spp.[1] Microorganisms, 13(3).[1] (Provides mechanistic context for diamine antimicrobial activity). Retrieved from [Link][2]

  • PubChem. (2025).[3] Compound Summary: N-(2-Hydroxyethyl)-1,3-propanediamine.[4] (Closest homolog for comparative physicochemical data). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cyclization Reactivity of 1,2-Diamines versus 1,3-Diamines

For researchers and professionals in drug development and synthetic chemistry, the formation of nitrogen-containing heterocycles is a cornerstone of molecular design. The choice of precursor is critical, and among the mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the formation of nitrogen-containing heterocycles is a cornerstone of molecular design. The choice of precursor is critical, and among the most fundamental building blocks are diamines. This guide provides an in-depth comparison of the cyclization reactivity of 1,2-diamines and 1,3-diamines, moving from theoretical principles to practical experimental considerations. The intramolecular cyclization of these diamines is pivotal for creating five-membered imidazolidines and six-membered hexahydropyrimidines, respectively—scaffolds that are prevalent in a vast array of pharmaceuticals and natural products.[1]

Theoretical Framework: A Tale of Two Rings

The propensity of a linear molecule to form a ring is a classic case of competition between thermodynamics (the stability of the product) and kinetics (the speed of the reaction). These factors are governed by the interplay of enthalpy and entropy.[1]

Thermodynamic Considerations: Ring Strain

From a thermodynamic standpoint, the stability of the resulting ring is paramount. Six-membered rings, formed from 1,3-diamines, are generally more stable than the five-membered rings derived from 1,2-diamines.[1] This is attributed to lower angle and torsional strain in the chair-like conformation of a six-membered ring, which approximates ideal tetrahedral bond angles. While five-membered rings are also relatively stable, they possess a degree of torsional strain that makes them slightly less favored enthalpically.

Kinetic Considerations: The Entropic Penalty

Kinetics, on the other hand, is influenced by the probability of the reactive ends of the molecule encountering each other in the correct orientation for reaction.[1] This is largely an entropic factor. The shorter carbon chain of a 1,2-diamine means there are fewer rotational degrees of freedom to "freeze" upon cyclization. This lower entropic penalty suggests that the formation of a five-membered ring might be kinetically faster than that of a six-membered ring, all other factors being equal.[1]

Baldwin's Rules: Predicting Favored Pathways

In the 1970s, Sir Jack Baldwin developed a set of qualitative rules that provide an empirical framework for predicting the feasibility of ring-closing reactions.[2][3] These rules are based on the geometry required for the attacking nucleophile to achieve optimal orbital overlap with the electrophilic center.[4][5]

The nomenclature describes the process:

  • Number: The size of the ring being formed.

  • Exo/Endo: Whether the bond being broken is outside (exo) or inside (endo) the newly formed ring.[4][6]

  • Tet/Trig/Dig: The hybridization of the electrophilic carbon being attacked (sp³, sp², or sp, respectively).[2][4][6]

For the common cyclization of diamines with an aldehyde or ketone, the key step is the intramolecular attack of the second amine onto an imine or hemiaminal intermediate, where the electrophilic carbon is sp³-hybridized (a tetrahedral center).

  • 1,2-Diamine Cyclization: This proceeds via a 5-exo-tet pathway.

  • 1,3-Diamine Cyclization: This proceeds via a 6-exo-tet pathway.

According to Baldwin's rules, both 5-exo-tet and 6-exo-tet cyclizations are favored processes.[1][3] This theoretical underpinning explains why both 1,2- and 1,3-diamines are highly effective precursors for synthesizing their respective heterocyclic products.

G cluster_0 1,2-Diamine Cyclization (Five-Membered Ring) cluster_1 1,3-Diamine Cyclization (Six-Membered Ring) a 1,2-Diamine + RCHO b Hemiaminal/ Imine Intermediate a->b - H₂O c Five-Membered Imidazolidine b->c Intramolecular Attack (5-Exo-Tet: Favored) d 1,3-Diamine + RCHO e Hemiaminal/ Imine Intermediate d->e - H₂O f Six-Membered Hexahydropyrimidine e->f Intramolecular Attack (6-Exo-Tet: Favored)

Caption: Reaction pathways for forming five- and six-membered heterocycles.

Performance Comparison: Yields and Reaction Conditions

While direct, side-by-side kinetic studies comparing the cyclization of 1,2- and 1,3-diamines under identical conditions are not widely available in the literature, a general comparison can be drawn from numerous synthesis reports.[1] Both cyclizations are generally efficient and proceed in high yields under similar conditions, such as refluxing in an alcoholic solvent.[1]

The choice between the two diamine precursors is therefore dictated almost exclusively by the desired ring size in the target molecule, rather than a significant difference in reactivity or yield.[1]

Table 1: Representative Yields for Diamine Cyclization with Aldehydes

Diamine TypeReactantsProduct Ring SizeRepresentative YieldReference
1,2-DiamineN,N'-Dibenzylethanediamine + Benzaldehyde5-Membered~90-95%[1]
1,3-DiamineN,N'-Dibenzylpropanediamine + Benzaldehyde6-Membered~92-98%[1]

Note: Yields are highly dependent on the specific substrates, catalysts (if any), and reaction conditions.[1]

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a general and robust procedure for the synthesis of a five-membered imidazolidine and a six-membered hexahydropyrimidine. The workflow is designed to be self-validating, with clear steps for reaction, purification, and analysis.

G start Start: Assemble Glassware (Round-Bottom Flask, Condenser) reactants 1. Reactant Mixing Dissolve Diamine in Solvent Add Aldehyde start->reactants reaction 2. Reaction Reflux for specified time (e.g., 2-5 hours) reactants->reaction workup 3. Work-up Cool to Room Temperature Remove Solvent (Rotary Evaporation) reaction->workup purify 4. Purification Recrystallization or Column Chromatography workup->purify analyze 5. Product Analysis NMR, Mass Spectrometry, Melting Point purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow for diamine cyclization.

Protocol 3.1: Synthesis of 1,3-Dibenzyl-2-phenylimidazolidine (5-Membered Ring)

  • Causality: This protocol utilizes N,N'-dibenzylethanediamine, a 1,2-diamine, to form a five-membered ring. Absolute ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Materials:

    • N,N'-Dibenzyl-1,2-ethanediamine (1.0 mmol, 240.34 mg)

    • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

    • Absolute Ethanol (10 mL)

  • Procedure:

    • Prepare a solution of N,N'-dibenzyl-1,2-ethanediamine (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add benzaldehyde (1.0 mmol) to the solution dropwise while stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 1,3-dibenzyl-2-phenylimidazolidine.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 3.2: Synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine (6-Membered Ring)

  • Causality: This protocol employs N,N'-dibenzyl-1,3-propanediamine, a 1,3-diamine, to generate a thermodynamically stable six-membered ring. The experimental conditions are kept analogous to Protocol 3.1 to allow for a fair comparison of the process. A slightly longer reflux time may be employed to ensure complete conversion, though often it is not necessary.

  • Materials:

    • N,N'-Dibenzyl-1,3-propanediamine (1.0 mmol, 254.37 mg)

    • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

    • Absolute Ethanol (10 mL)

  • Procedure:

    • Prepare a solution of N,N'-dibenzyl-1,3-propanediamine (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.[1]

    • Add benzaldehyde (1.0 mmol) to the solution.[1]

    • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 3-5 hours.[1]

    • After cooling to room temperature, remove the solvent under reduced pressure.[1]

    • Purify the crude product via recrystallization or column chromatography to yield 1,3-dibenzyl-2-phenylhexahydropyrimidine.[1]

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion for the Field Professional

Both 1,2-diamines and 1,3-diamines are exceptionally reliable precursors for the synthesis of five- and six-membered nitrogen heterocycles, respectively. The cyclization reactions for both are favored processes according to Baldwin's rules and proceed efficiently under standard laboratory conditions to give high yields.

  • Thermodynamic control slightly favors the formation of the six-membered hexahydropyrimidine from a 1,3-diamine due to lower ring strain.

  • Kinetic control may marginally favor the formation of the five-membered imidazolidine from a 1,2-diamine due to a smaller entropic penalty.

In practice, these subtle thermodynamic and kinetic differences rarely impact the synthetic outcome. The primary determinant for choosing between a 1,2- or 1,3-diamine is the desired ring size of the heterocyclic scaffold in the final target molecule. For professionals in drug development and discovery, both classes of diamines serve as robust and predictable building blocks for the construction of diverse and novel chemical libraries.

References

  • Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers. Benchchem.
  • Baldwin's Rules For Ring Closure. Chemistry Notes.
  • Alabugin, I. V., Gilmore, K., & Peterson, P. W. (2011). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews, 111(8), 10-1021.
  • Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts.
  • Baldwin's Rules for Ring Closure. Scribd.
  • Baldwin's rules wikipedia, the free encyclopedia. Slideshare.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Hydroxyethyl)-1,3-pentanediamine

Hazard Profile and Inherent Risks Understanding the intrinsic properties of N-(2-Hydroxyethyl)-1,3-pentanediamine is the foundation of its safe management. Its hazard profile dictates every procedural step that follows.

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Inherent Risks

Understanding the intrinsic properties of N-(2-Hydroxyethyl)-1,3-pentanediamine is the foundation of its safe management. Its hazard profile dictates every procedural step that follows. This chemical is not merely a benign organic molecule; it is a multi-hazard substance.

Based on safety data for the compound and related amino alcohols, the primary risks are categorized below.

Hazard ClassificationDescriptionRationale for Disposal Protocol
Flammable Liquid The substance is a flammable liquid with vapors that can form explosive mixtures with air.[1] Vapors may travel to an ignition source and flash back.[1]All handling, storage, and disposal procedures must be conducted away from ignition sources (open flames, sparks, hot surfaces).[1][2] Use only non-sparking tools and explosion-proof equipment.[1][2]
Corrosive Causes severe skin burns and eye damage.[1][2][3][4] Contact can lead to redness, edema, and in the case of eye contact, permanent damage including blindness.[1]Mandates the use of robust Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Waste must be stored in compatible, corrosion-resistant containers.[5]
Acutely Toxic Harmful if swallowed or inhaled.[1] Inhalation may cause respiratory irritation, and in severe cases, toxic edema of the lungs.[1]Work must be performed in a well-ventilated area, preferably within a chemical fume hood.[3][6] Direct ingestion or inhalation must be avoided at all costs.
Skin Sensitizer May cause an allergic skin reaction upon repeated contact.[1][7]Contaminated work clothing must not be allowed out of the laboratory and should be decontaminated or disposed of properly.[1][2]
Environmental Hazard Harmful to aquatic life.[1]Direct release to the environment, including drains and sewers, is strictly prohibited.[6][8][9]

Mandatory Personal Protective Equipment (PPE)

Before handling N-(2-Hydroxyethyl)-1,3-pentanediamine in any capacity—including for disposal—the following PPE is non-negotiable. This equipment forms the primary barrier between the researcher and chemical exposure.

  • Hand Protection: Wear chemically impervious gloves (e.g., butyl rubber, nitrile rubber). Dispose of contaminated gloves after use in accordance with laboratory best practices.[6]

  • Eye and Face Protection: Use tightly fitting safety goggles with side-shields.[6] For tasks with a higher splash risk, such as transferring large volumes or cleaning spills, a full-face shield is required in addition to goggles.[8]

  • Skin and Body Protection: A flame-retardant lab coat is mandatory.[2] For significant quantities, consider an impervious apron or chemical-resistant suit.

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[3][6]

Spill Management Protocol

Accidents happen. A prepared response is critical to mitigating the impact of a spill. The scale of the response is dictated by the volume of the spill.

Minor Spill (<100 mL) in a Ventilated Area
  • Alert Personnel: Notify others in the immediate area of the spill.[10][11]

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment.[1][11]

  • Containment: Confine the spill by encircling it with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

  • Absorption: Slowly add the absorbent material to the spill, working from the outside in to prevent splashing.[10]

  • Collection: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated, leak-proof container for hazardous waste.[1][2][11]

  • Decontamination: Wipe the spill area with a cloth or sponge dampened with a mild detergent solution.[12] All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: Seal and label the waste container as "Hazardous Waste - Spill Debris containing N-(2-Hydroxyethyl)-1,3-pentanediamine".[11]

Major Spill (>100 mL or Any Spill in a Poorly Ventilated Area)
  • EVACUATE: Immediately alert all personnel and evacuate the area.[1][13]

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • NOTIFY: From a safe location, contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Provide them with the chemical name, quantity spilled, and location.

  • DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL unless you are a trained member of an emergency response team with the proper equipment, including a self-contained breathing apparatus.[1][8]

Standard Operating Procedure for Waste Disposal

The guiding principle for disposing of N-(2-Hydroxyethyl)-1,3-pentanediamine is that it must be managed as a regulated hazardous waste.[4][6] Under no circumstances should it be poured down the drain or placed in the regular trash.[8][14]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8]

  • Designate a specific waste container for N-(2-Hydroxyethyl)-1,3-pentanediamine and compatible amine waste.

  • Crucially, do not mix amine waste with incompatible materials such as strong acids or oxidizing agents. [8][15]

Step 2: Containerization
  • Select a Compatible Container: Use a container made of material compatible with the chemical. The original product container is often a suitable choice.[5] Ensure the container is in good condition, free of leaks, and has a secure, tightly sealing lid.[5][8]

  • Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[5] This prevents the release of flammable and toxic vapors.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • From the moment the first drop of waste is added, the container must be labeled.[5]

  • The label must clearly state the words "HAZARDOUS WASTE" .[5]

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.[5]

  • Include appropriate hazard pictograms (e.g., Flammable, Corrosive, Toxic).

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • The storage location must be cool, dry, well-ventilated, and away from direct sunlight, heat, and ignition sources.[2][8]

  • Ensure the container is stored in secondary containment to control any potential leaks.

Step 5: Final Disposal
  • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][16]

  • Complete all necessary paperwork, such as a hazardous material pickup request form, accurately and completely.[5][15]

Decontamination of Empty Containers

An "empty" container that held N-(2-Hydroxyethyl)-1,3-pentanediamine is not truly empty and must be managed as hazardous waste unless properly decontaminated.[14]

  • Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., water or ethanol, if compatible).[14]

  • Collect Rinsate: The rinsate is considered hazardous waste. [14] Collect all rinsate and add it to your designated N-(2-Hydroxyethyl)-1,3-pentanediamine waste container.

  • Render Unusable: After triple-rinsing and allowing it to air dry in a fume hood, the container can be prepared for disposal.[14] Deface the original label completely to avoid confusion.[14]

  • Final Disposal of Container: Follow institutional guidelines for disposing of the cleaned, empty container, which may now be permissible in the regular laboratory glass or solid waste stream.[14]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing N-(2-Hydroxyethyl)-1,3-pentanediamine waste.

G Disposal Workflow for N-(2-Hydroxyethyl)-1,3-pentanediamine start Waste Generated is_spill Is it an incidental spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes routine_waste Routine Experimental Waste is_spill->routine_waste No minor_spill Minor Spill (<100mL) - Alert Personnel - Remove Ignition Sources - Contain & Absorb (Inert Material) - Use Non-Sparking Tools spill_size->minor_spill Minor major_spill Major Spill (>100mL) - EVACUATE AREA - Isolate & Notify EHS - DO NOT clean up spill_size->major_spill Major containerize Collect in a Compatible, Labeled, & Sealed Container minor_spill->containerize segregate Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) routine_waste->segregate segregate->containerize label_spec Label MUST Include: 'HAZARDOUS WASTE' Full Chemical Name & % containerize->label_spec store Store in a Cool, Dry, Well-Ventilated SAA containerize->store dispose Arrange Pickup via EHS or Licensed Waste Contractor store->dispose

Caption: Decision workflow for safe disposal of the chemical.

References

  • SAFETY DATA SHEET | Dytek. (2013, November 19). INVISTA.
  • Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-1,3-propanediamine. (2025, September 27). ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 20). TCI Chemicals.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University.
  • Safety Data Sheet - CDN Isotopes. (n.d.). CDN Isotopes.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Incidental Spill Cleanup Procedures. (n.d.). University of North Carolina at Charlotte, Environmental Health and Safety.
  • Chemical Spill Response Procedures. (n.d.). University of Louisville, Department of Environmental Health and Safety.
  • Chemical Spill Basics. (n.d.). CCE.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). Electronic Code of Federal Regulations (eCFR).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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